Product packaging for Copper;indium(Cat. No.:CAS No. 12053-87-1)

Copper;indium

Cat. No.: B14723751
CAS No.: 12053-87-1
M. Wt: 178.36 g/mol
InChI Key: HVMJUDPAXRRVQO-UHFFFAOYSA-N
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Description

The Copper;indium compound is an inorganic reagent of significant interest in advanced materials science and nanotechnology research. Its primary research value lies in its role as a precursor for the synthesis of I-III-VI group semiconductors, such as copper indium gallium selenide (CIGS), which are critical for next-generation thin-film photovoltaics and optoelectronic devices . These materials exhibit high absorption coefficients and tunable bandgaps, enabling the development of high-efficiency, flexible solar cells . Beyond photovoltaics, this compound is pivotal in creating copper indium sulfide (CIS) quantum dots, which serve as low-toxicity, highly luminescent materials for applications in bioimaging, LED technology, and luminescent solar concentrators . In the field of catalysis, this compound nanoalloys and sub-nanometer clusters demonstrate enhanced catalytic activity and selectivity, particularly for the CO2 reduction reaction (CO2RR) . The synergistic effect between copper and indium atoms in these clusters modifies the electronic surface structure, stabilizing key reaction intermediates and favoring the selective production of valuable chemicals like formate, while suppressing the competing hydrogen evolution reaction . From a biomedical perspective, indium(III) complexes are extensively investigated for their diagnostic and therapeutic potential. They are utilized in radiopharmaceuticals for Single Photon Emission Computed Tomography (SPECT) imaging, leveraging isotopes like Indium-111 for diagnosing infections and inflammations . Furthermore, certain complexes exhibit promising biological activities, including antibacterial, antifungal, antiviral, and anticancer properties, often functioning through mechanisms that involve the emission of Auger electrons to target cancerous cells . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CuIn B14723751 Copper;indium CAS No. 12053-87-1

Properties

CAS No.

12053-87-1

Molecular Formula

CuIn

Molecular Weight

178.36 g/mol

IUPAC Name

copper;indium

InChI

InChI=1S/Cu.In

InChI Key

HVMJUDPAXRRVQO-UHFFFAOYSA-N

Canonical SMILES

[Cu].[In]

Origin of Product

United States

Synthesis Methodologies of Copper Indium Compounds

Solution-Based Synthesis Approaches

Solution-based synthesis methods offer a versatile and often low-cost route to produce a range of copper-indium materials, from nanoparticles to thin films. These techniques allow for a high degree of control over the size, shape, and composition of the final product.

Chemical Reduction Techniques (e.g., Borohydride (B1222165) Reduction)

A prevalent method for the synthesis of copper-indium bimetallic nanoparticles is the chemical reduction of copper and indium salts. researchgate.net This approach involves dissolving metal salts, such as CuCl₂ and InCl₃, in a suitable solvent, followed by the introduction of a reducing agent. researchgate.net Sodium borohydride (NaBH₄) is a commonly employed reducing agent in this process. researchgate.netmdpi.com The reduction of copper and indium cations by sodium borohydride can be performed in various alcohol solutions, including 2-propanol (IPA) and tetraethylene glycol (TEG), at room temperature. researchgate.net

The parameters of the synthesis, such as the solvent, the ratio of metal precursors, and the concentration of the reducing agent, can significantly influence the characteristics of the resulting nanoparticles. researchgate.netresearchgate.net For instance, studies have shown that the Cu/In ratio within the synthesized nanoparticles can be controlled by adjusting the initial precursor concentrations. researchgate.net The particle size of the resulting Cu-In intermetallic phases, such as Cu₂In and CuIn, has been observed to be in the range of 10–100 nm in IPA and 30–200 nm in TEG. researchgate.net

Precursor SaltsReducing AgentSolventResulting PhasesParticle SizeReference
CuCl₂, InCl₃NaBH₄2-propanol (IPA)Cu₂In, CuIn10–100 nm researchgate.net
CuCl₂, InCl₃NaBH₄Tetraethylene glycol (TEG)Cu₂In, CuIn30–200 nm researchgate.net

Hot Injection Synthesis for Nanocrystals and Quantum Dots

The hot injection technique is a widely utilized method for the synthesis of high-quality, monodisperse nanocrystals and quantum dots of copper-indium compounds, particularly copper indium sulfide (B99878) (CuInS₂). rsc.orgresearchgate.netresearchgate.net This method involves the rapid injection of a precursor solution into a hot solvent containing the other precursors. researchgate.net The sudden temperature change induces nucleation of the nanocrystals, followed by a period of growth at a controlled temperature. acs.org

For the synthesis of CuInS₂ nanocrystals, copper and indium precursors, such as copper(II) chloride dihydrate (CuCl₂·2H₂O) and indium chloride (InCl₃), are dissolved in a high-boiling point solvent like oleylamine. researchgate.net A solution of a sulfur precursor, for example, sulfur powder dissolved in oleylamine, is then swiftly injected into the hot metal precursor solution. researchgate.net The reaction temperature is a critical parameter, with syntheses often performed at temperatures around 200 °C. rsc.orgresearchgate.net This method allows for the production of nanocrystals with well-defined sizes, typically in the range of 3–4 nm, and a chalcopyrite crystal structure. rsc.orgresearchgate.net

Copper PrecursorIndium PrecursorSulfur PrecursorSolventTemperatureProductSizeReference
Copper XanthateIndium Xanthate(from precursors)Dioleamide200 °CCuInS₂ Nanocrystals3–4 nm rsc.orgresearchgate.net
CuCl₂·2H₂OInCl₃Sulfur PowderOleylamine200 °CCuInS₂ NanoparticlesN/A researchgate.net

Solvothermal and Hydrothermal Methods

Solvothermal and hydrothermal syntheses are versatile techniques for producing crystalline copper-indium compounds. These methods involve chemical reactions in a sealed vessel, such as an autoclave, where a solvent is subjected to elevated temperatures and pressures. wikipedia.org The primary distinction between the two is the solvent used; hydrothermal methods specifically employ water, while solvothermal methods can use a variety of non-aqueous solvents. wikipedia.org

These techniques are advantageous for their ability to control reaction kinetics and produce highly crystalline materials at relatively low temperatures. researchgate.net For instance, copper indium sulfide (CuInS₂) powders have been successfully synthesized via a solvothermal route using ethylenediamine (B42938) as the reaction medium. researchgate.net The morphology of the resulting products can be influenced by reaction parameters, leading to structures like woolen ball-like porous microspheres and microrods. researchgate.net Hydrothermal methods have also been employed to synthesize water-soluble copper indium sulfide nanocrystals at temperatures around 150 °C. mdpi.com The properties of the final product can be tuned by adjusting parameters such as reaction time, temperature, and precursor ratios. researchgate.netmdpi.com

MethodPrecursorsSolventTemperatureProductMorphologyReference
SolvothermalCopper, Indium, Sulfur powdersEthylenediamine100–190 °CCuInS₂ PowderPorous microspheres, microrods researchgate.net
HydrothermalCopper chloride, Indium chloride, ThioureaWater150 °CCuInS₂ NanocrystalsNanocrystals mdpi.com

Colloidal Synthesis of Nanostructures

Colloidal synthesis routes are employed to produce a variety of copper-indium nanostructures, including nanosheets and quantum dots, with controlled dimensions. acs.orguu.nlcncb.ac.cn These methods typically involve the reaction of precursors in the presence of ligands or surfactants that stabilize the growing nanostructures and prevent their aggregation. acs.org

One approach to synthesizing copper indium sulfide (CuInS₂) nanosheets involves the self-organization and oriented attachment of smaller, 2.5 nm chalcopyrite CuInS₂ nanocrystals. uu.nl This process can be induced by a fast cation extraction, which leads to attractive dipolar interactions between the nanocrystals. uu.nl The synthesis of the initial nanocrystals can be achieved by reacting indium acetate (B1210297) (In(Ac)₃) and copper iodide (CuI) in dodecanethiol (DDT) at elevated temperatures, such as 230 °C. acs.orguu.nl The resulting nanosheets can have a thickness of approximately 3 nm and lateral dimensions ranging from tens to over a thousand nanometers. uu.nl

PrecursorsLigand/SolventTemperatureProductDimensionsReference
In(Ac)₃, CuIDodecanethiol (DDT)230 °CCuInS₂ Nanocrystals2.5 nm height acs.orguu.nl
CuInS₂ Nanocrystals, SulfurOleylamine (OLAM)200 °CCuInS₂ Nanosheets~3 nm thick, 20-1000 nm lateral uu.nl

Electrochemical Deposition and In Situ Spontaneous Precipitation

Electrochemical deposition is a cost-effective and scalable technique for producing thin films of copper-indium alloys. researchgate.netresearchgate.netespublisher.com This method involves the reduction of copper and indium ions from an electrolyte solution onto a conductive substrate by applying an electrical potential. researchgate.netresearchgate.net The composition and properties of the deposited film can be controlled by adjusting parameters such as the electrolyte composition, pH, deposition potential, and temperature. researchgate.netnih.gov

Copper-indium alloy films can be electrodeposited from acidic sulfate-based solutions. researchgate.net It has been observed that indium can be deposited at potentials more positive than its standard reduction potential due to the formation of an alloy with copper. researchgate.net The resulting films can consist of a supersaturated solid solution of indium in copper or intermetallic phases, depending on the deposition potential. researchgate.net In some cases, the electrodeposited Cu-In alloy layer is subsequently subjected to a sulfurization or selenization step to form compounds like copper indium disulfide (CIS) or copper indium gallium selenide (B1212193) (CIGS). espublisher.commdpi.com

Discontinuous precipitation has also been observed in supersaturated solid solutions of indium in copper, leading to the formation of the intermetallic δ phase (Cu₇In₃). aps.org

Deposition MethodElectrolyteSubstrateKey FindingsResulting MaterialReference
ElectrodepositionAcidic sulfate (B86663) solutionCopperIn deposition at more positive potentials due to alloy formation.Cu-In alloy film researchgate.netresearchgate.net
ElectrodepositionSulfate-based solutionMo/CuFormation of supersaturated solid solution and intermetallic phases.Cu-In alloy film researchgate.net
Electrodeposition followed by sulfurizationN/AN/AFormation of CIS film with good crystallinity at 400 °C.CuInS₂ (CIS) film espublisher.com

Gas-Phase and Vacuum Deposition Techniques

Gas-phase and vacuum deposition techniques are widely used for the fabrication of high-purity, uniform thin films of copper-indium compounds, which are crucial for applications in electronics and photovoltaics. researchgate.netsoton.ac.uk These methods involve the deposition of material from a vapor phase onto a substrate in a controlled environment. vdi-llc.comtedpella.com

Chemical Vapor Deposition (CVD) is a process where volatile precursors are introduced into a reaction chamber, where they react and decompose on a heated substrate to form a thin film. researchgate.netsoton.ac.uk For the deposition of copper indium gallium sulfide (CIGS) films, metal halide precursors such as CuCl, GaCl₃, and InCl₃ can be used. researchgate.netsoton.ac.uk These precursors are reacted with gases like H₂ and S₂Cl₂ to produce the desired film. soton.ac.uk CVD offers advantages such as good conformality, coverage, and control over stoichiometry. researchgate.netsoton.ac.uk

Other vacuum deposition techniques include physical vapor deposition (PVD), which encompasses methods like evaporation and sputtering. vdi-llc.comtedpella.com In co-evaporation or co-sputtering processes, copper, indium, and other elements are simultaneously deposited onto a substrate from separate sources. researchgate.net The deposited precursor film is often followed by an annealing step in a chalcogen-containing atmosphere (e.g., selenium or sulfur vapor) to form the final compound. researchgate.netgoogle.com Atomic Layer Deposition (ALD) is another technique that allows for the precise, layer-by-layer deposition of thin films from gas-phase precursors. vdi-llc.comnumberanalytics.com

TechniquePrecursorsKey FeaturesResulting MaterialReference
Chemical Vapor Deposition (CVD)CuCl, GaCl₃, InCl₃, H₂, S₂Cl₂Atmospheric pressure, good stoichiometry controlCu₁₁In₂₆Ga₈S₅₅ film soton.ac.uk
Co-evaporation/Co-sputteringCopper, Gallium, IndiumVacuum process, followed by annealing in S/Se vaporCIGS structure researchgate.net
Atomic Layer Deposition (ALD)Gas-phase precursorsSequential, layer-by-layer depositionHigh-quality thin films vdi-llc.comnumberanalytics.com

Co-Evaporation and Co-Sputtering Processes

Co-evaporation and co-sputtering represent two prominent physical vapor deposition (PVD) techniques for creating copper-indium thin films with high precision.

Co-Evaporation: This method involves the simultaneous heating and evaporation of copper and indium from distinct sources within a high-vacuum environment. The vaporized atoms travel unimpeded and condense on a heated substrate, forming a uniform thin film. The stoichiometry of the film is meticulously controlled by independently managing the evaporation rates of each element. Process parameters such as source and substrate temperatures, as well as the vacuum level, are critical. For instance, the synthesis of Cu-In-Te based films can be performed at a substrate temperature of 250 °C under a pressure below 5 × 10−6 Pa. By adjusting the indium source temperature between 760 °C and 820 °C while maintaining a constant copper source temperature, the Cu/In atomic ratio can be precisely tuned. A well-known application of this technique is the "three-stage co-evaporation process" used to produce high-quality copper indium gallium diselenide (CIGS) films for solar cells, which involves a carefully orchestrated sequence of deposition stages. rsc.org

Co-Sputtering: In the co-sputtering process, targets of copper and indium are bombarded by energetic ions, typically from an argon plasma. This causes atoms to be ejected from the targets and deposited onto a substrate. The composition of the resulting film is determined by the power supplied to each sputtering target. This versatile technique can produce a range of copper-indium compositions and can be adapted for reactive sputtering by introducing a reactive gas to form compound semiconductors. acs.orgcore.ac.uknorthwestern.edu Co-sputtering generally offers superior coverage on substrates with complex topographies, though co-evaporation may provide higher deposition rates and film purity. rsc.org

Below is a summary of typical process parameters for the co-evaporation of Cu-In based thin films:

Process ParameterTypical Value
Substrate Temperature250 °C
Base Pressure< 5 × 10⁻⁶ Pa
Copper Source TemperatureConstant
Indium Source Temperature760 - 820 °C

Evaporation Followed by Chalcogenization (e.g., Selenization)

This two-step method provides an effective alternative to co-evaporation for synthesizing copper-indium chalcogenide films like copper indium diselenide (CuInSe₂). acs.orgmdpi.comresearchgate.net The initial step involves depositing a precursor film containing copper and indium, which can be achieved through techniques such as thermal evaporation or sputtering. mdpi.comresearchgate.net This precursor can be a layered stack of the individual metals or a co-deposited alloy. The Cu/In atomic ratio in this precursor is a crucial factor, with an indium-rich composition (Cu/In ratio of 0.85 to 0.95) often being preferred to counteract the loss of volatile indium compounds during the subsequent high-temperature step. acs.org

The second step, known as chalcogenization, involves annealing the precursor film in an atmosphere containing a chalcogen, such as selenium or sulfur vapor. acs.orgmdpi.com For selenization, this is typically conducted in a furnace at temperatures between 450°C and 550°C for 30 to 60 minutes, using either elemental selenium vapor or hydrogen selenide (H₂Se) gas. mdpi.com This high-temperature treatment facilitates the reaction between the metallic precursor and the chalcogen, leading to the formation of the desired crystalline chalcopyrite phase. acs.orgresearchgate.net

Flame-Spray Pyrolysis for Nanoparticle Precursors

Flame-spray pyrolysis (FSP) is a highly scalable and versatile method for producing a wide array of nanomaterials, including precursors for copper-indium compounds. northwestern.edu In this process, a liquid solution containing copper and indium salts dissolved in a combustible solvent is atomized and introduced into a high-temperature flame. The rapid combustion of the solvent and decomposition of the precursors lead to the formation of nanoparticles. northwestern.edunasa.gov

The characteristics of the synthesized nanoparticles, such as size and composition, are controlled by adjusting process parameters like precursor concentration, solvent choice, and flame temperature. nasa.govglobalstf.orgrsc.org For copper-indium systems, organometallic or inorganic salts are dissolved in a suitable solvent and sprayed into the flame to produce copper-indium oxide nanoparticles. These nanoparticles can then serve as precursors for further processing, such as reduction and chalcogenization, to obtain the final copper-indium compound. indium.com

Bulk Synthesis and Processing Methods

Arc-Melting and Induction Melting

For the creation of bulk copper-indium alloys and intermetallic compounds, arc-melting and induction melting are standard metallurgical techniques.

Arc-Melting: This method employs a high-current electric arc generated between a tungsten electrode and the raw copper and indium materials within a water-cooled copper crucible. researchgate.netresearchgate.net The extreme temperature of the arc, often exceeding 3000°C, efficiently melts the metals. To ensure a homogeneous alloy, the resulting metallic button is typically inverted and re-melted several times. researchgate.net This process is conducted in an inert argon atmosphere to prevent oxidation. researchgate.net

Induction Melting: In this technique, electromagnetic induction is used to heat the copper and indium. The metallic charge is placed in a crucible surrounded by an induction coil. A high-frequency alternating current in the coil generates a magnetic field that induces eddy currents within the metal, leading to rapid and efficient heating and melting. Induction melting allows for precise temperature control and can be performed under vacuum or in an inert atmosphere to maintain purity.

Sintering and Annealing Processes

Sintering: Sintering is a powder metallurgy technique that consolidates copper and indium powders into a solid mass at temperatures below their melting points. The process involves heating a compressed powder compact in a controlled atmosphere, which promotes atomic diffusion and bonding between particles. Key parameters influencing the final product include particle size, compaction pressure, and the sintering temperature and duration. For instance, a Cu80In20 alloy powder can be sintered for low-temperature brazing applications. Due to indium's propensity to oxidize, an inert atmosphere is crucial for successful sintering.

Annealing: Annealing is a heat treatment applied to modify the microstructure of synthesized copper-indium materials. This process involves heating the material to a specific temperature, holding it for a period, and then cooling it in a controlled manner. For thin films, annealing is essential for improving crystallinity and grain size. For example, annealing sputtered copper indium oxide films between 100 and 900 °C can induce crystallization, with grain size increasing with temperature.

The effect of annealing temperature on the grain size of copper indium oxide thin films is summarized below:

Annealing TemperatureEffect on Grain Size
500 °CInitiation of nanocrystalline growth
600 °CContinuous growth
700 °CFurther growth
800 °CIncreased grain size
900 °CLargest average grain size

Metal-Flux and Salt-Flux Assisted Synthesis

Metal-Flux Assisted Synthesis: The metal-flux technique is a crystal growth method where a low-melting-point metal acts as a solvent to facilitate the growth of single crystals of higher-melting-point compounds at reduced temperatures. For the copper-indium system, indium itself can serve as the flux. The constituent elements are dissolved in an excess of the molten flux metal. Upon slow cooling, the desired copper-indium compound crystallizes out of the solution. The excess flux is subsequently removed, often by etching or decanting.

Salt-Flux Assisted Synthesis: In this approach, a molten salt or a eutectic mixture of salts is used as the medium for the synthesis of copper-indium compounds, particularly chalcogenides like CuInS₂. acs.orgmdpi.com The molten salt acts as a solvent, enabling reactions to occur at lower temperatures than in solid-state synthesis. For example, CuInS₂ nanocrystals can be synthesized by reacting CuCl₂ and InCl₃ in molten potassium thiocyanate (B1210189) (KSCN), which serves as both the solvent and the source of sulfur. mdpi.com Similarly, a mixture of sodium chloride (NaCl) and indium chloride (InCl₃) can be used as a flux to grow CuInS₂ crystals, with efficient growth occurring around 550 °C during the evaporation of the flux. acs.org This method provides a pathway to crystalline copper-indium sulfides under ambient pressure.

Control of Synthesis Parameters and Resulting Material Characteristics

The successful synthesis of copper-indium compounds with desired properties for various applications hinges on the precise control of synthesis parameters. These parameters critically influence the stoichiometry, morphology, and crystallography of the final material. Understanding and manipulating these variables allow for the tailoring of material characteristics to meet specific performance requirements.

Stoichiometry and Compositional Control

The elemental composition and stoichiometry of copper-indium compounds are fundamental determinants of their electronic and optical properties. Achieving a specific ratio of copper to indium, as well as incorporating other elements like selenium or sulfur, is a primary focus in synthesis methodologies.

Several strategies are employed to control the composition. In colloidal syntheses, the molar ratio of the copper and indium precursors in the initial reaction mixture is a key parameter. For instance, in the synthesis of copper indium selenide (CISe) nanocrystals, systematically varying the concentration of precursor salts can tune the Ag:In atomic ratio in the final product. acs.org Similarly, for copper indium sulfide (CuInS₂) quantum dots, adjusting the Cu/In ratio in the solvothermal synthesis process allows for the tuning of the material's photoluminescence peak. frontiersin.org

The reactivity of the metal precursors is another critical factor. Imbalanced reactivity between copper and indium precursors can lead to non-stoichiometric products or the formation of secondary phases. acs.org To counteract this, researchers use various approaches. One method involves the use of capping agents, such as long-chain alkanethiols (e.g., dodecanethiol), which can modulate the reactivity of the metal ions and help achieve the desired stoichiometry. acs.org Another strategy is the "amide-promoted" approach, where silylamide anions increase the nucleation rate, leading to a consistent nanocrystal stoichiometry regardless of size and shape. acs.org The use of single-source precursors, which already contain Cu-S and In-S bonds, is another effective way to balance the reaction and control composition. acs.org

In thin-film deposition techniques like electrostatic spray deposition, the Cu-In ratio in the precursor solution directly influences the composition of the resulting film. tandfonline.com Post-deposition annealing can also alter the stoichiometry and lead to the formation of different alloy phases, such as the transformation of as-deposited Cu/In alloy to Cu₁₁In₉ at 150°C and subsequently to Cu₁₆In₉ at 350°C. researchgate.net

Table 1: Influence of Synthesis Parameters on Stoichiometry

Compound System Synthesis Method Control Parameter Effect on Composition/Stoichiometry
Ag-In-Se Colloidal LiN(SiMe₃)₂ concentration, Ag:In precursor ratio Tunes Ag:In atomic ratio from 0.1 to 0.8. acs.org
CuInS₂ Solvothermal Cu/In precursor ratio Adjusts the stoichiometry, tuning photoluminescence. frontiersin.org
I-III-VI (e.g., CuInS₂) Colloidal Alkanethiol (dodecanethiol) excess Balances M⁺/M³⁺ reactivity to control composition. acs.org
Cu/In Alloy Thin Film Deposition & Annealing Annealing Temperature Transforms as-deposited alloy to Cu₁₁In₉ (150°C) and Cu₁₆In₉ (350°C). researchgate.net

Size and Shape Control of Nanostructures

The morphology of copper-indium nanostructures, including their size and shape, significantly impacts their physical and chemical properties due to quantum confinement and surface effects. Precise control over these characteristics is crucial for applications in catalysis, electronics, and optics.

Reaction temperature is a dominant parameter for controlling nanoparticle size. ucl.ac.ukacs.orgnih.gov In many solution-based syntheses, higher temperatures promote particle growth, leading to larger nanoparticles. For example, in the synthesis of copper nanoparticles, manipulating the reaction temperature between 150°C and 190°C resulted in sizes ranging from 5 to 25 nm. ucl.ac.ukacs.org This is often attributed to interparticle coalescence, where surface melting at higher temperatures facilitates the merging of smaller particles. ucl.ac.ukacs.orgscribd.com Similarly, for Cu-doped In₂O₃ nanocomposites, an increase in copper concentration was associated with a decrease in the nanoparticle size. mdpi.com

Different synthesis methods yield distinct morphologies. Colloidal synthesis of CuInSe₂ can produce a mixture of triangular, hexagonal, and round platelike nanoparticles. northwestern.edu Heterostructured nanocrystals, such as matchstick-like Cu₂S-In₂S₃ nanorods and teardrop-like core/shell structures, can be obtained by manipulating the gelification of the reaction system in a high-temperature precursor-injection method. gaomingyuan.comnih.gov The amount of a sulfur precursor, which also acts as a co-ligand, can selectively lead to the formation of 3D nanoflowers and nanospheres or 2D nanoplatelets of CuInS₂. researchgate.net

Table 2: Parameters for Size and Shape Control of Copper-Indium Nanostructures

Parameter Effect Example Compound(s)
Reaction Temperature Higher temperature generally leads to larger particle sizes. ucl.ac.ukacs.orgnih.gov Copper nanoparticles (5-25 nm range achieved by varying temperature). ucl.ac.ukacs.org
Capping Agents/Ligands Preferential adsorption on crystal facets directs shape (e.g., rods, cubes, pyramids). ucl.ac.ukacs.orgacs.org Copper nanoparticles (rods, cubes); CuInSe₂ (trigonal pyramids). ucl.ac.ukacs.orgacs.org
Precursor Concentration Can influence both size and morphology. CuInSe₂, CuGaSe₂ (tunable size and composition). northwestern.edu
Solvent/Co-ligand Can influence shape by affecting growth kinetics and precursor reactivity. researchgate.net CuInS₂ (nanoflowers, nanospheres, or nanoplatelets depending on tert-dodecanethiol amount). researchgate.net

| Additive Ions | Addition of different ions can alter the final morphology. | In₂O₃ (addition of Cu ions changes shape from flowers to spheres/rods). |

Influence on Crystal Structure and Phase Formation

The crystal structure and phase of copper-indium compounds are critical to their performance, defining their fundamental electronic band structure and stability. Synthesis parameters exert a strong influence on the resulting crystallography.

The choice of solvent can be a determining factor in the crystal phase that is formed. In the hydrothermal synthesis of Cu-doped In₂O₃, using water as a solvent leads to the formation of cubic In₂O₃, whereas using alcohol results in rhombohedral In₂O₃, irrespective of the amount of copper introduced. mdpi.com This is likely due to the solvent's influence on the formation of different intermediate products, such as In(OH)₃ or InOOH. mdpi.com

Annealing temperature is a powerful tool for inducing phase transformations in thin films. For instance, as-deposited amorphous copper indium oxide thin films require a minimum annealing temperature of 500°C to initiate crystallization into Cu₂In₂O₅ phases. mdpi.com Further increases in annealing temperature lead to increased grain size and crystallinity. mdpi.com Similarly, heating Cu/In bilayer thin films induces phase transformations, with the as-deposited alloy converting to the Cu₁₁In₉ phase at 150°C and then to the Cu₁₆In₉ phase at 350°C. researchgate.net In another example, applying ultrasonic energy to an indium film-modified copper substrate can drive the rapid diffusion of indium atoms to form the high-quality Cu₂In phase. researchgate.netnih.gov

The synthesis method itself can predispose the material to a certain crystal structure. Solvothermal synthesis of CuInS₂ and CuInSe₂ nanoparticles has been shown to produce the tetragonal chalcopyrite crystal structure. researchgate.net However, variations in the synthesis, such as the amount of sulfur precursor in a colloidal method, can result in either a chalcopyrite or a wurtzite phase for CuInS₂. researchgate.net

Table 3: Effect of Synthesis Conditions on Crystal Structure and Phase

Compound Synthesis Method Control Parameter Resulting Phase/Crystal Structure
Cu-doped In₂O₃ Hydrothermal Solvent (Water vs. Alcohol) Cubic In₂O₃ (water); Rhombohedral In₂O₃ (alcohol). mdpi.com
Cu₂In₂O₅ RF Magnetron Sputtering Post-deposition Annealing Temperature Amorphous as-deposited; crystallizes above 500°C. mdpi.com
Cu/In Alloy Thin Film Deposition Annealing Temperature As-deposited → Cu₁₁In₉ (150°C) → Cu₁₆In₉ (350°C). researchgate.net
Cu₂In Solid-phase bonding Ultrasonic Energy Transforms indium layer into Cu₂In phase. researchgate.netnih.gov
CuInS₂ Colloidal Amount of sulfur precursor (tert-dodecanethiol) Chalcopyrite (low/high amounts); Wurtzite (intermediate amount). researchgate.net

Phase Equilibria and Thermodynamic Studies of Copper Indium Systems

Binary Copper-Indium (Cu-In) Phase Diagram Investigations

The Cu-In binary phase diagram has been the subject of numerous investigations, employing techniques such as differential scanning calorimetry (DSC), powder X-ray diffraction (XRD), metallography, and electron probe microanalysis (EPMA) to establish the stable and metastable phases, phase boundaries, and invariant reactions within the system. researchgate.net

The Cu-In system is characterized by the presence of several stable and metastable intermediate phases. At room temperature, the stable phases are generally considered to be Cu, Cu7In3 (δ-phase), Cu2In (η-phase), Cu11In9, and In. semanticscholar.org However, there is some discrepancy in the literature regarding the room temperature stability of certain phases. For instance, some studies propose that Cu2In is a high-temperature phase, while others suggest it is stable at room temperature. kisti.re.kr

The intermetallic compound CuIn2 is also reported to form at the Cu/In interface and is considered a stable phase in the binary system. nih.gov Its formation is noted to occur at temperatures as low as 100°C. nih.gov The transformation of as-deposited Cu/In alloys can lead to the formation of Cu11In9 at 150°C, which can further transform into Cu16In9 at 350°C. cra.org

In addition to the stable phases, a number of metastable phases have been reported, particularly in the composition range around Cu2In. kisti.re.kr The formation and stability of these phases can be influenced by factors such as cooling rates and processing conditions.

The identified intermediate phases in the Cu-In system include:

δ-Cu7In3 : A low-temperature phase. nist.gov

η-Cu2In : Its stability at room temperature is debated in the literature. kisti.re.krnist.gov

Cu11In9 : A stable phase at room temperature. semanticscholar.orgnist.gov

CuIn2 : Observed to form at the Cu/In interface and considered a stable phase. nih.gov

γ-Cu7In3 : A high-temperature phase. nist.gov

η'-Cu2In : A high-temperature phase. nist.gov

β-Cu4In : A high-temperature phase. nist.gov

Identified Intermediate Phases in the Cu-In System
Phase DesignationStoichiometric FormulaGeneral Stability
δCu7In3Low-temperature stable phase nist.gov
ηCu2InStability at room temperature is debated kisti.re.krnist.gov
-Cu11In9Stable at room temperature semanticscholar.orgnist.gov
-CuIn2Stable, forms at the Cu/In interface nih.gov
γCu7In3High-temperature phase nist.gov
η'Cu2InHigh-temperature phase nist.gov
βCu4InHigh-temperature phase nist.gov

The determination of phase boundaries and the extent of solid solubility, known as homogeneity ranges, are critical aspects of phase diagram characterization. For the δ-phase (Cu7In3), it exhibits a homogeneity range of approximately 2 at%. kisti.re.kr The η-phase (Cu2In) also has a reported homogeneity range of 2 at%. kisti.re.kr In contrast, the Cu11In9 phase is described as having no significant homogeneity range. kisti.re.kr

The high-temperature β-phase has a homogeneity range that extends from 18.05 at.% In to 24.5 at.% In. researchgate.net The γ-brass type γ-phase has a homogeneity range of 27.7 to 31.3 at.% In, while the triclinic δ-phase has a range of 28.9 to 30.6 at.% In. researchgate.net

Homogeneity Ranges of Selected Phases in the Cu-In System
PhaseHomogeneity Range (at.% In)Reference
δ (Cu7In3)approx. 2 at% wide kisti.re.kr
η (Cu2In)approx. 2 at% wide kisti.re.kr
β18.05 - 24.5 researchgate.net
γ27.7 - 31.3 researchgate.net
δ (triclinic)28.9 - 30.6 researchgate.net

Invariant reactions are transformations involving three phases at a specific temperature and composition. In the Cu-In system, several peritectic reactions have been identified. A peritectic reaction is one where a liquid and a solid phase react upon cooling to form a new solid phase. researchgate.net

The high-temperature β-phase is involved in a peritectic reaction at 711.3°C. nist.gov Another peritectic reaction occurs at 307°C, which is related to the formation of the Cu11In9 phase from the η' phase and the liquid phase (η' + L ↔ Cu11In9). nist.gov The decomposition of the β and η' phases also occurs through peritectic reactions. nist.gov

A peritectoid reaction, which is a solid-state reaction analogous to a peritectic reaction, has been suggested for the formation of CuIn2. The reaction Cu11In9 + In → CuIn2 is proposed to occur at a temperature between 100°C and 120°C. nih.gov

Observed Invariant Reactions in the Cu-In System
Reaction TypeReactionTemperature (°C)Reference
PeritecticInvolving β-phase711.3 nist.gov
Peritecticη' + L ↔ Cu11In9307 nist.gov
PeritectoidCu11In9 + In → CuIn2100 - 120 nih.gov

The extent to which one element can dissolve in another in the solid state is known as solid solubility. In the Cu-In system, the solubility of indium in copper (the α-phase) has been determined. One study reports a solid solubility limit of 5.20 at.% In at 400°C. nist.gov Another assessment indicates a maximum solid solubility of 10.9 at.% In at a eutectoid temperature of 574°C. researchgate.net At the peritectic temperature of 710°C, the solubility is reported as 10.05 at.% In. researchgate.net Conversely, there is very little to no reported solubility of copper in solid indium. researchgate.net

Solid Solubility of Indium in Copper
Temperature (°C)Solubility (at.% In)Reference
4005.20 nist.gov
574 (eutectoid)10.9 researchgate.net
710 (peritectic)10.05 researchgate.net

Ternary and Multinary Phase Field Characterization (e.g., Cu-In-Se, Cu-In-S)

The characterization of ternary and multinary phase fields involving copper and indium is essential for the development of materials such as chalcopyrite solar cells. The Cu-In-Se and Cu-In-S systems are of particular interest.

In the Cu-In-Se system, several ternary phases exist, with CuInSe2 being a key compound for photovoltaic applications. The evaluation of the Cu-In-Se ternary phase diagram is crucial for controlling the synthesis and properties of these materials. semanticscholar.org

Similarly, the Cu-In-S system contains various ternary compounds. The understanding of the phase equilibria in this system is important for the development of sulfur-based chalcopyrite solar cells.

Thermodynamic Modeling and Calculation

Thermodynamic modeling, particularly using the CALPHAD (CALculation of PHAse Diagrams) method, is a powerful tool for assessing and predicting phase equilibria in multicomponent systems. yu.edu.jo For the Cu-In binary system, thermodynamic assessments have been performed to develop a consistent set of thermodynamic parameters. researchgate.net

In these models, the Gibbs energies of the solution phases are often described using the Redlich-Kister expression. researchgate.netresearchgate.net For intermetallic compounds with a range of homogeneity, sublattice models may be employed, while stoichiometric compounds are treated as line compounds. researchgate.net The parameters for these models are optimized by fitting to experimental data, including both phase diagram information and thermodynamic properties. researchgate.net Such thermodynamic descriptions are essential for predicting phase formation and stability in complex, multicomponent alloys containing copper and indium. researchgate.net

Assessment of Thermodynamic Data

The thermodynamic assessment of the copper-indium (Cu-In) system is crucial for understanding phase equilibria and predicting material behavior. A critical evaluation of available experimental data, often using methodologies like the CALPHAD (CALculation of PHAse Diagrams) approach, allows for the development of a self-consistent thermodynamic database. thermocalc.comonera.fr This process involves capturing high-quality experimental information on phase equilibria, thermochemical properties such as formation energies, and crystal structures. thermocalc.com

The assessed Cu-In phase diagram reveals several equilibrium phases. cmu.edu These include the liquid phase (L), a face-centered cubic (fcc) terminal solid solution known as (Cu) or α-phase, and a tetragonal solid solution, (In). cmu.edu Additionally, a number of intermetallic intermediate phases are present, each with a specific homogeneity range:

β-phase : A₂-type structure with a homogeneity range of approximately 18 to 24.5 at.% In. cmu.edu

γ-phase : A γ-brass type structure, stable between 27.7 and 31.3 at.% In. cmu.edu

δ-phase : A triclinic structure existing from 28.9 to 30.6 at.% In. cmu.edu

Cu₁₁In₉ : A monoclinic phase occurring at around 45 at.% In. cmu.edu

The determination of these phase boundaries and structures relies on various experimental techniques, including differential thermal analysis (DTA), X-ray diffraction (XRD), and electron probe microanalysis (EPMA). cmu.edu For example, DTA studies have been used to identify congruent melting points, such as that of the γ phase, which occurs at 682.3 °C and 29.56 at.% In. cmu.edu The CALPHAD method uses such data to optimize the parameters in the Gibbs energy models for each phase, allowing for the calculation of the phase diagram and other thermodynamic properties. yu.edu.joresearchgate.net

Prediction of Phase Stability (e.g., Formation Energy)

The stability of the various phases within the Cu-In system is fundamentally determined by their thermodynamic properties, most notably the standard enthalpy of formation (ΔHf°). nih.gov This property represents the energy change when a compound is formed from its constituent elements in their standard states and is a direct measure of the compound's thermodynamic stability. nih.govnih.gov A more negative enthalpy of formation indicates a more stable compound. Calorimetry is the primary direct experimental method for measuring this value. nih.gov

In the Cu-In system, the relative stability of intermetallic compounds dictates their formation sequence and presence in equilibrium. For instance, the Gibbs free energy of formation for the Cu₁₆In₉ phase has been reported as -7.58 kJ/mol, indicating it is a thermodynamically favorable compound to form from its constituent elements. researchgate.net Thermodynamic models, often developed using the CALPHAD framework, utilize such formation energy data to calculate the Gibbs energy of each phase as a function of temperature and composition. onera.fr By minimizing the total Gibbs energy of the system, the stable phase assemblage at any given condition can be predicted, thus establishing the phase diagram. onera.fr

Table 1: Thermodynamic Formation Data for a Select Cu-In Intermetallic

CompoundPropertyReported Value (kJ/mol)Reference
Cu₁₆In₉Gibbs Free Energy of Formation-7.58 researchgate.net

Heat of Mixing and Activity Coefficients

The heat of mixing, or enthalpy of mixing (ΔHmix), provides insight into the energetic interactions between copper and indium atoms in the liquid state. For the liquid Cu-In alloy system, the enthalpy of mixing has been determined calorimetrically and shows a strong dependence on temperature. cmu.edujst.go.jp Theoretical calculations of the enthalpy of mixing at 1368 K have shown excellent agreement with experimental data. cmu.edu The interactions between Cu and In in the liquid phase are exothermic, as indicated by negative values for the heat of mixing.

The activity coefficient is another critical thermodynamic parameter that describes the deviation of a component's behavior from an ideal solution. In Cu-In alloys, the activity coefficient of indium is a key measure of its chemical potential in the mixture. Studies have been conducted to determine the activity coefficient of oxygen in liquid copper-indium alloys, which is relevant for processes involving potential oxidation. ias.ac.inresearchgate.net The thermodynamics of In-Cu liquid binary systems have been found to follow regular solution behavior up to 10 atomic percent of copper. osti.gov

Table 2: Enthalpy of Mixing for Liquid Cu-In Alloys

Temperature (K)MethodKey FindingReference
900 - 1350CalorimetryEnthalpy data show a strong temperature dependence. cmu.edu
1373CalorimetryHeats of mixing were determined at 1100°C (1373 K). jst.go.jp
1368Theoretical CalculationExcellent agreement with experimental data was found. cmu.edu

Kinetics of Phase Formation and Transformation

The formation and growth of intermetallic compounds at the interface between copper and indium are governed by solid-state diffusion. researchgate.net Studies on Cu/In diffusion couples show that the growth of the intermetallic layer follows a parabolic law, which indicates that the process is primarily controlled by volume diffusion. researchgate.netresearchgate.net

In solid-state reactions between pure indium and a copper substrate, the Cu₁₁In₉ intermetallic compound is consistently observed to form at the interface. researchgate.net The thickness of this Cu₁₁In₉ layer increases with both aging time and temperature. researchgate.net Similarly, in studies of Cu/In thin films with a Cu:In molar ratio of approximately 0.9, the as-deposited alloy transforms at 150°C to form Cu₁₁In₉. researchgate.net Upon further heating to 350°C, an additional transformation occurs, resulting in the formation of the Cu₁₆In₉ phase. researchgate.net

The rate of these diffusion-controlled transformations can be quantified by an apparent activation energy. For the growth of the Cu₁₁In₉ intermetallic compound, the apparent activation energy has been determined to be in the range of 34-37 kJ/mol. researchgate.netresearchgate.net This value is critical for predicting the rate of compound formation under various thermal conditions, which is essential for applications where Cu-In interfaces are present. researchgate.net The process involves the diffusion of indium into the copper, which can be initiated by heating the materials to a temperature near the melting point of indium to accelerate the operation. google.com

Table 3: Kinetic Parameters for Cu-In Intermetallic Phase Formation

PhaseFormation Condition / TemperatureGrowth LawApparent Activation Energy (kJ/mol)Reference
Cu₁₁In₉Solid-state aging (343-393 K)Parabolic (Diffusion-controlled)34.16 researchgate.net
Cu₁₁In₉Reaction DiffusionParabolic (Volume diffusion)37.06 researchgate.net
Cu₁₁In₉Transformation in thin film-- researchgate.net
Cu₁₆In₉Transformation in thin film-- researchgate.net

Structural and Crystallographic Investigations of Copper Indium Compounds

Crystal Structures of Key Compounds

Copper and indium form a variety of binary and ternary compounds, each with a distinct crystal structure. These structures range from the well-ordered chalcopyrite lattice to more complex arrangements involving ordered defects and intermetallic phases.

The chalcopyrite structure is the most common and technologically significant crystal structure for ternary I-III-VI2 semiconductors like copper indium selenide (B1212193) (CuInSe2) and copper indium sulfide (B99878) (CuInS2). scielo.org.mxnih.govd-nb.info This structure is a superlattice of the zincblende structure, with an ordered arrangement of copper and indium atoms on the cation sublattice. scispace.com

In the chalcopyrite lattice, each anion (Se or S) is tetrahedrally coordinated to two copper and two indium atoms. materialsproject.orgmaterialsproject.org Conversely, each cation (Cu or In) is tetrahedrally coordinated to four anions. materialsproject.orgmaterialsproject.org This arrangement results in a tetragonal unit cell, which is essentially a doubled zincblende unit cell. The ordering of the cations leads to two distinct cation-anion bond lengths (Cu-Se/S and In-Se/S), which is a key feature of the chalcopyrite structure. materialsproject.orgmaterialsproject.orgscispace.com

The crystal structure of CuInSe2 belongs to the tetragonal space group I42d. materialsproject.orgpveducation.org In this structure, Cu¹⁺ ions are bonded to four equivalent Se²⁻ atoms, forming CuSe₄ tetrahedra. Similarly, In³⁺ ions are bonded to four equivalent Se²⁻ atoms to form InSe₄ tetrahedra. materialsproject.org These tetrahedra share corners with each other to build the three-dimensional crystal lattice. materialsproject.org The bond lengths are approximately 2.42 Å for Cu-Se and 2.62 Å for In-Se. materialsproject.org

Similarly, CuInS2 also crystallizes in the tetragonal I42d space group with a chalcopyrite structure. materialsproject.orgresearchgate.net The Cu¹⁺ ions are bonded to four equivalent S²⁻ atoms, and the In³⁺ ions are also bonded to four equivalent S²⁻ atoms, forming CuS₄ and InS₄ tetrahedra, respectively. materialsproject.org The Cu-S bond length is typically around 2.31 Å, and the In-S bond length is about 2.49 Å. materialsproject.org

Below is a data table summarizing the crystallographic parameters for CuInSe2 and CuInS2.

CompoundCrystal SystemSpace Groupa (Å)c (Å)c/a ratio
CuInSe2 TetragonalI42d5.78111.552~2.00
CuInS2 TetragonalI42d5.5211.12~2.01

This table provides typical lattice parameters; actual values can vary slightly depending on synthesis conditions and stoichiometry.

While the chalcopyrite structure is the thermodynamically stable phase for compounds like CuInS2 at room temperature, they can also exist in metastable zincblende and wurtzite forms. nih.govd-nb.info These structures are typically synthesized as nanocrystals and are stable only at high temperatures in bulk form. nih.govd-nb.info

The zincblende structure is a cubic crystal system where the cation (Cu and In) positions are randomly occupied. This disordered arrangement distinguishes it from the ordered chalcopyrite structure. nthu.edu.tw The preference for the zincblende over the wurtzite structure can be influenced by the degree of covalent bonding. stackexchange.com

The wurtzite structure , on the other hand, is a hexagonal crystal system. In wurtzite CuInS2, the copper and indium atoms are also randomly distributed over the cation sites. nih.gov The formation of wurtzite CuInS2 can be induced by the presence of a hexagonal Cu2S phase during synthesis, which acts as a structural template. nih.gov

The synthesis of CuInS2 nanocrystals with either zincblende or wurtzite structures can be achieved through solvothermal methods, where the choice of solvent plays a critical role in determining the final crystal phase. nthu.edu.twacs.org For instance, oleylamine as a solvent tends to produce zincblende nanocrystals, while ethylenediamine (B42938) favors the formation of wurtzite nanocrystals. nthu.edu.tw

The binary copper-indium system exhibits a complex phase diagram with several intermetallic compounds forming at different compositions and temperatures. cmu.edu These intermetallics are alloys of copper and indium and have distinct crystal structures that differ from the ternary chalcogenide compounds.

Even in the solid state, indium can diffuse into copper over time, leading to the formation of intermetallic layers. indium.com These layers are generally harder and more brittle than the parent metals. indium.comgoogle.com The formation and properties of these intermetallics are of particular concern in soldering applications where indium-containing solders are used with copper substrates. indium.com

Some of the reported equilibrium phases in the Cu-In system include:

α-phase (Cu solid solution): A face-centered cubic (fcc) structure with indium dissolved in copper.

β-phase: A body-centered cubic (bcc) structure.

γ-phase: A complex cubic structure (γ-brass type).

δ-phase: A triclinic structure. cmu.edu

The crystal structures of these intermetallic phases are generally complex and have been the subject of numerous investigations. cmu.edu For example, the structure of the η phase has been reported to have a NiAs-type hexagonal structure. cmu.edu The specific crystal structure and lattice parameters depend on the precise atomic percentage of indium.

In addition to the stoichiometric chalcopyrite compounds, the copper-indium-selenium system can form several "ordered defect compounds" (ODCs), also referred to as ordered vacancy compounds (OVCs). researchgate.netufms.brresearchgate.net These compounds are characterized by a high concentration of ordered intrinsic defects, specifically copper vacancies (V_Cu) and indium-on-copper antisites (In_Cu). researchgate.netaps.org

These ODCs, such as CuIn3Se5 and CuIn5Se8, are not simply disordered, off-stoichiometric versions of CuInSe2. Instead, the defects arrange themselves into a regular, ordered pattern within the crystal lattice. aps.orgillinois.edu The formation of these ordered defect structures is energetically favorable due to the attractive interaction between the V_Cu and In_Cu defects. aps.org

The crystal structures of these ODCs are closely related to the chalcopyrite structure. researchgate.netresearchgate.net For instance, CuIn3Se5 often crystallizes in a P-chalcopyrite structure. researchgate.net The presence of ordered vacancies and antisites leads to a modification of the lattice parameters and electronic properties compared to the parent CuInSe2 compound. illinois.edu

The crystal structure of CuIn5Se8 has been a subject of some debate, with both tetragonal and hexagonal structures being reported. aip.org First-principles calculations suggest that a P4-symmetry polytype is slightly more stable. aip.org These ODCs have larger bandgaps compared to CuInSe2. illinois.edu

Below is a data table summarizing key information for some ordered defect compounds.

CompoundFormulaCommon NameKey Structural Features
Copper Indium Selenide CuIn3Se5-P-chalcopyrite structure with ordered V_Cu and In_Cu defects.
Copper Indium Selenide CuIn5Se8-Can exist in tetragonal or hexagonal structures with ordered defects.

Crystallographic Ordering Phenomena

Beyond the fundamental crystal structures, copper-indium compounds can exhibit more subtle ordering phenomena on the cation sublattice. These ordering patterns can significantly influence the electronic and optical properties of the material.

CuPt-type ordering is a form of spontaneous ordering observed in some ternary semiconductor alloys. dtic.milwikipedia.org In the context of a zincblende-based structure, CuPt ordering involves the segregation of the two cation species onto alternating {111} planes. dtic.mil This ordering breaks the cubic symmetry of the random alloy and leads to characteristic changes in the electronic band structure, including a reduction in the bandgap and splitting of the valence band. wikipedia.orgresearchgate.net While extensively studied in III-V semiconductors, the principles of CuPt ordering can be applied to understand cation arrangements in I-III-VI2 compounds. In the CuPt structure, each anion is surrounded by either three of one type of cation and one of the other, or vice versa. scispace.com

CuAu-type ordering , first experimentally detected in CuInS2, is another type of cation ordering. scispace.com In this arrangement, the cations segregate onto alternating (100) planes of the cubic sublattice. scispace.com Unlike the CuPt structure, in the CuAu-ordered structure, each anion remains surrounded by two copper and two indium atoms, similar to the chalcopyrite structure. scispace.com

The occurrence and degree of these ordering phenomena can be influenced by growth conditions such as temperature, growth rate, and substrate orientation. researchgate.net The presence of CuPt or CuAu ordering can be detected through techniques like transmission electron microscopy (TEM) and X-ray diffraction.

Lattice Parameters and Their Dependence on Composition and Structure

The lattice parameters of copper-indium (Cu-In) alloys exhibit a strong dependence on both the atomic composition and the specific crystal structure of the phase. In the face-centered cubic (fcc) terminal solid solution, designated as (Cu) or the α-phase, the lattice parameter increases with the addition of indium to copper. This expansion is due to the larger atomic size of indium compared to copper.

An empirical relationship describes this change, showing a regular increase in the lattice parameter with the concentration of the aluminum solute. For the (Cu) phase, the lattice parameter a can be expressed as a function of the atomic percent of indium (XIn). One evaluation fitted the data to the expression: a(Å) ≈ 0.36146 + 9.313 × 10-4XIn cmu.edu. The maximum solid solubility of indium in copper is accepted as 10.9 atomic % at a eutectoid temperature of 574 °C cmu.edu.

Experimental measurements using X-ray powder diffraction have quantified the lattice parameters for several α-phase Cu-In binary alloys, as detailed in the table below. These results confirm the expansion of the lattice with increasing indium content iucr.org.

Lattice Parameters for α-Phase Cu-In Alloys
Alloy Composition (Weight %)Solute Composition (Atomic %)Lattice Parameter (Å) at 550°CLattice Parameter (Å) at 650°C
Cu96-In47.03.65253.6525
Cu93-In712.03.65603.6800
Cu90-In1016.73.65653.7080

Beyond the α-phase, the Cu-In system contains several intermediate phases, each with its own characteristic structure and lattice parameters. These include the β-phase (B2-type), γ-phase (γ-brass type), and various intermetallic compounds such as Cu11In9 and Cu16In9 cmu.eduresearchgate.net. For instance, in situ X-ray diffraction studies on thin films have identified the formation of Cu11In9 at approximately 150 °C, which then transforms to Cu16In9 at higher temperatures around 350 °C researchgate.net. The d-spacings of these different Cu-In species are often very close, leading to overlapping peaks in diffraction patterns researchgate.net.

Microstructural Analysis

Microstructural analysis involves the examination of the structural features of a material at a microscopic level. copper.orgyoutube.com For copper-indium alloys, this analysis is crucial for understanding how composition and processing treatments influence the material's properties. copper.org Key microstructural features include grains, grain boundaries, the presence and distribution of different phases, and crystallographic defects. youtube.com These features ultimately determine the mechanical and physical properties of the alloy, such as strength, ductility, and electrical conductivity. youtube.com

Grain Boundaries and Their Impact on Material Properties

In polycrystalline materials like Cu-In alloys, the microstructure is composed of an aggregate of small crystals known as grains copper.org. A grain boundary is the interface where these different crystallites meet youtube.com. These boundaries are important because they are regions of atomic disorder and can significantly influence a material's properties.

The size of the grains, and therefore the density of grain boundaries, has a profound effect on mechanical strength. According to the Hall-Petch relationship, a smaller grain size leads to a stronger material because the increased number of grain boundaries impedes the movement of dislocations youtube.com.

Furthermore, alloying elements can segregate at grain boundaries, dramatically altering the material's behavior aps.org. The segregation of indium atoms at the grain boundaries in the copper matrix can affect the boundary cohesion and mobility. This can influence the alloy's ductility and its resistance to fracture. Studies on other copper alloys have shown that certain impurities can reduce the energy required for grain boundary separation, leading to embrittlement, while others may have a lesser effect aps.org. In some alloy systems, the presence of a liquid phase at grain boundaries, a phenomenon known as grain boundary wetting, can occur during annealing. This wetting can alter the microstructure and significantly impact properties like electrical conductivity issp.ac.ru.

Coherent Intergrowth of Secondary Phases

During the solidification or heat treatment of copper-indium alloys, secondary phases often form within the primary matrix. The formation of these phases is dependent on the alloy's composition and thermal history. In the Cu-In system, intermetallic compounds such as Cu11In9 and Cu16In9 can form as secondary phases researchgate.netresearchgate.net.

The interface between the primary matrix and a secondary phase can be coherent, semi-coherent, or incoherent. A coherent intergrowth occurs when the crystal lattice of the secondary phase is continuous with the lattice of the matrix. This creates a low-energy interface with minimal disruption.

In Cu-In thin films, for example, the transformation from an initial layered structure of copper and indium to the Cu11In9 alloy phase upon annealing demonstrates the growth of a new phase researchgate.net. Often, remnants of other phases, such as Cu16In9, can be found coexisting within the primary Cu11In9 structure, indicating a complex, multi-phase microstructure researchgate.net. The presence of these secondary phases, particularly when finely dispersed, can act as obstacles to dislocation motion, thereby strengthening the alloy. The nature of their intergrowth with the matrix is critical to their effectiveness as reinforcing agents.

Electronic Structure and Bonding Theory

First-Principles Calculations (DFT, GGA, Meta-GGA)

First-principles calculations, grounded in density functional theory (DFT), serve as a powerful tool for investigating the structural and electronic properties of materials from fundamental quantum mechanics. For binary copper-indium alloys, these computational methods are essential for understanding phase stability and electronic behavior. The generalized gradient approximation (GGA) is a commonly employed exchange-correlation functional within DFT for studying metallic systems. amsemodelling.com While GGA can sometimes misrepresent the formation energies and electronic band positions in certain copper-intermetallic alloys, corrections such as the Hubbard U (GGA+U) can be applied to more accurately position the Cu-3d bands, leading to improved agreement with experimental observations. youtube.com

Computational MethodFunctionalSystem StudiedKey Findings
Density Functional Theory (DFT)GGA, meta-GGAGeneral Binary AlloysProvides insights into structural stability, electronic properties, and phase diagrams. nih.govresearchgate.netiastate.edu
DFT with Hubbard U correction (GGA+U)GGACu-based Intermetallic AlloysCorrects the position of Cu-3d bands, improving the accuracy of formation energy and electronic structure calculations. youtube.com
Full-Potential Linearized Augmented Plane-Wave (FP-LAPW)GGACu-Lu and Cu-Pm Binary IntermetallicsCalculated equilibrium volume, lattice constants, and enthalpies of formation in good agreement with available data. amsemodelling.com
DFTGGACu11In9Demonstrated the metallic behavior of this intermetallic compound. researchgate.net

Band Structure Analysis

The band structure of a material, which describes the ranges of energy that an electron is allowed to have, is fundamental to its electronic properties. For binary copper-indium alloys, which are generally metallic in nature, the band structure is characterized by the absence of a band gap, with continuous energy bands crossing the Fermi level.

First-principles calculations for pure copper show a characteristic band structure with a complex of d-bands located a few electron volts below the Fermi level and a more dispersive s-p band that crosses the Fermi level, giving it its metallic character. researchgate.net When indium is alloyed with copper, the band structure is modified. While detailed band structure diagrams for a range of binary Cu-In compositions are scarce in the literature, studies on specific intermetallic compounds and related alloys provide insights into the expected changes. For instance, in Cu-based alloys, the d-bands of the constituent metals hybridize, leading to shifts in their energy levels and changes in the density of states at the Fermi level. nih.gov

Impact of Compositional Tuning on Band Gaps

In semiconductor alloys, compositional tuning is a well-established method for engineering the band gap. By varying the relative concentrations of the constituent elements, the band gap can be continuously adjusted. researchgate.net Although binary copper-indium alloys are typically metallic and lack a band gap, the principles of compositional tuning still apply to other electronic properties, such as the density of states at the Fermi level and the work function.

For semiconducting copper-based compounds, such as copper oxides, the band gap can be tuned by doping or alloying. For example, in Mn-doped CuO, the optical band gap can be altered. jos.ac.cn While not directly applicable to the metallic Cu-In system, this illustrates the general principle of how changing the chemical composition affects the electronic structure. In metallic alloys, increasing the concentration of a second element can lead to a non-monotonic variation in properties like electrical and thermal conductivity, which is directly related to changes in the electronic structure and density of states near the Fermi level. mdpi.com

Band Edge Energetics

The concept of band edge energetics, which is critical for semiconductor devices, refers to the energy levels of the valence band maximum and the conduction band minimum. For metallic systems like copper-indium alloys, the analogous and important parameter is the Fermi level, which represents the highest occupied energy state at absolute zero temperature. The position of the Fermi level and the density of states at this level are crucial in determining properties such as electrical conductivity and chemical reactivity. Alloying can shift the Fermi level and alter the density of states, thereby tuning the material's properties. In the context of related copper-based ternary oxides, the band edge positions are critical for applications in photoelectrochemistry. mdpi.com

Orbital Hybridization and Electronic State Contributions (e.g., In (p) states, Cu (d) states)

The electronic properties of copper-indium alloys are largely governed by the hybridization of copper's d-orbitals and indium's p-orbitals. In pure copper, the filled 3d-orbitals are located below the Fermi level, while the 4s- and 4p-orbitals form the conduction band. When indium, a p-block metal, is introduced, its p-orbitals interact with the d-orbitals of copper.

This p-d orbital hybridization is a key factor in the bonding and electronic structure of Cu-In intermetallics. acs.orgresearchgate.net A systematic theoretical study on Cu-based single-atom alloys highlights the importance of d-d interaction between the transition metal dopant and the copper host, which can be extended to understand the p-d interaction in Cu-In alloys. nih.gov This hybridization leads to the formation of bonding and antibonding states, which modifies the electronic density of states.

Electron Density and Charge Transfer Analysis

The formation of an alloy involves a redistribution of electron density between the constituent atoms. This charge transfer is a consequence of the difference in electronegativity and the details of orbital hybridization. In copper-indium alloys, a transfer of charge is expected, influencing the bonding and stability of the intermetallic phases.

First-principles calculations can provide detailed information about this charge redistribution through the analysis of electron density difference maps and methods like Bader charge analysis. For instance, in studies of copper clusters on substrates, charge density difference plots reveal the localization of charge at the adsorbed copper atoms and the transfer of charge to the substrate. nih.gov Similarly, in Cu-based alloys, charge transfer between the constituent metals modifies the local electronic environment of each atom. This charge redistribution can be complex, involving both intra-atomic (e.g., s-d hybridization) and inter-atomic charge flow.

Work Function and Surface Electronic Properties

The work function is a fundamental surface property that represents the minimum energy required to remove an electron from a solid to a point immediately outside its surface. It is highly sensitive to the surface composition and electronic structure. For pure copper, the work function is influenced by factors such as surface roughness and crystallographic orientation.

Defect Chemistry and Engineering in Copper Indium Systems

Types of Intrinsic Point Defects (e.g., Vacancies, Antisites)

Copper-indium chalcogenides, such as Copper Indium Diselenide (CuInSe₂) and Copper Indium Disulfide (CuInS₂), exhibit a variety of intrinsic point defects due to their ternary nature. These defects are imperfections in the crystal lattice involving the constituent atoms and can be broadly categorized as vacancies, interstitials, and antisite defects.

Vacancies : These are sites in the crystal lattice where an atom is missing. In copper-indium systems, the most common and influential vacancies are the copper vacancy (VCu), the indium vacancy (VIn), and the chalcogen (selenium or sulfur) vacancy (VSe or VS). The copper vacancy is particularly significant as it is a shallow acceptor and typically responsible for the intrinsic p-type conductivity of these materials. taylorfrancis.com

Antisites : These defects occur when a lattice site is occupied by a different type of atom from the compound. The primary antisite defects are indium on a copper site (InCu) and copper on an indium site (CuIn). The InCu defect acts as a donor, compensating for the acceptor nature of the copper vacancies. researchgate.net

Interstitials : These are atoms that occupy a site in the crystal lattice that is not normally occupied. Copper interstitials (Cui) and indium interstitials (Ini) can also be present, though their formation energies are often higher compared to vacancies and antisites under typical growth conditions. researchgate.net

Below is an interactive data table summarizing the common intrinsic point defects in copper-indium systems.

Formation Energies of Point Defects and Complexes

Under typical p-type conditions (Fermi level near the valence band maximum), the copper vacancy (VCu) has a very low, and sometimes even negative, formation energy, especially in copper-poor material, explaining its high concentration. researchgate.net Conversely, defects like the InCu antisite, which is a donor, have lower formation energies when the Fermi level is lower in the gap, thus acting to compensate for the p-type doping from VCu.

The following table, based on computational studies, provides illustrative formation energies for several key defects in CuInSe₂ under different chemical conditions.

Influence of Defects on Material Properties

Intrinsic point defects are the primary determinants of the electronic properties of undoped copper-indium chalcogenides. The type and concentration of these defects control the material's conductivity type (n-type or p-type) and carrier concentration.

P-type Conductivity : The characteristically low formation energy of the copper vacancy (VCu), a shallow acceptor, leads to a high concentration of holes, making materials like CuInSe₂ intrinsically p-type. taylorfrancis.com

Compensation : The presence of donor defects, most notably the InCu antisite, counteracts the effect of the VCu acceptors. This self-compensation mechanism prevents the material from becoming too heavily p-doped. The degree of compensation increases with decreasing copper content. researchgate.net

Carrier Density : The net carrier density is the result of the balance between the concentrations of acceptor and donor defects. By controlling the [Cu]/[In] ratio during growth, the carrier density can be tuned over several orders of magnitude.

Defects also influence the band structure. For example, high concentrations of defects can lead to the formation of band tails, which are states that extend into the band gap and can affect optical absorption and carrier transport.

While some defects are electronically benign, others can introduce energy levels deep within the band gap. These deep-level defects act as efficient non-radiative recombination centers, which are detrimental to the performance of optoelectronic devices like solar cells.

When an electron-hole pair is generated, it can be trapped at a deep-level defect. This trapped carrier can then recombine with a carrier of the opposite type, releasing energy as heat (phonons) rather than light. This process, known as Shockley-Read-Hall (SRH) recombination, reduces the lifetime of minority carriers and lowers the open-circuit voltage in solar cells.

Studies have identified certain defects in Cu(In,Ga)Se₂ as non-radiative recombination centers. For instance, photoluminescence studies have suggested that deep-level defects associated with InCu and the (InCu+VCu) complex can act as non-radiative recombination centers at room temperature. researchgate.net The presence of these defects can increase recombination in both the bulk of the material and at interfaces. researchgate.netuni.lu

Defect Tolerance and Passivation Mechanisms

A remarkable property of copper-indium chalcogenides is their high "defect tolerance." Despite having a high concentration of intrinsic defects (up to 10²⁰ cm⁻³), they can be used to fabricate highly efficient solar cells. researchgate.net This tolerance arises from two main factors:

Shallow Defect Levels : The most abundant defect, the copper vacancy (VCu), is a shallow acceptor, meaning its energy level is very close to the valence band. Therefore, it efficiently dopes the material without creating deep recombination centers.

Formation of Benign Complexes : As mentioned earlier, the spontaneous formation of electrically neutral defect complexes, such as (2VCu + InCu), effectively passivates the constituent charged defects. taylorfrancis.comaps.org The donor (InCu²⁺) and acceptor (VCu⁻) defects attract each other coulombically, forming a bound, neutral complex that does not introduce deep, harmful levels in the band gap.

Passivation refers to the process of reducing the detrimental electronic activity of defects. This can occur intrinsically, as with the formation of benign complexes, or through extrinsic treatments. For instance, surface defects, which can be a major source of recombination, can be passivated. Solution-based treatments, such as using sulfur-containing solutions for CuInS₂, have been shown to passivate surface defects related to sulfur vacancies, leading to reduced interface recombination. uni.lud-nb.infoarxiv.org Similarly, treatments with cadmium ions have been observed to passivate defects at the surface and grain boundaries of CuInSe₂. escholarship.org Organic molecules have also been explored to passivate surface and grain boundary defects. semanticscholar.org

Computational Modeling of Defect Structures

Computational modeling, particularly using first-principles methods based on Density Functional Theory (DFT), has become an indispensable tool for understanding the complex defect chemistry of copper-indium systems. aps.org These calculations allow researchers to:

Predict Stable Defect Types : By calculating the formation energies of various vacancies, interstitials, and antisites, DFT can predict which defects are most likely to form under specific growth conditions (i.e., varying chemical potentials). researchgate.netresearchgate.net

Determine Defect Energy Levels : DFT can calculate the charge transition levels of defects, which correspond to the energy levels they introduce within the band gap. This helps to distinguish between shallow, benign defects and deep, recombination-active defects.

Investigate Defect Complexes : The stability and electronic structure of defect complexes can be modeled to understand their role in passivation and defect tolerance.

Various exchange-correlation functionals, such as the Local Density Approximation (LDA), Generalized Gradient Approximation (GGA), and more accurate hybrid functionals like HSE06, are used in these calculations to improve the prediction of properties like the band gap and defect formation energies. researchgate.netacs.org These computational insights provide crucial guidance for experimental efforts to engineer the defect properties of copper-indium materials for improved device performance.

Charge Carrier Dynamics and Transport Mechanisms

Carrier Generation and Recombination Processes

In semiconductor materials like those containing copper and indium, the dynamics of charge carriers—electrons and holes—are fundamental to their electronic and optoelectronic properties. Carrier generation is the process by which these charge carriers are created, while recombination is the process by which they are annihilated wikipedia.orgphysicsglobe.comopenmod-initiative.org.

Carrier Generation: The primary mechanism for carrier generation is the absorption of energy, which excites an electron from the valence band to the conduction band, leaving a hole in the valence band. This creates an electron-hole pair physicsglobe.comtuwien.ac.at. The energy required for this transition is at least equal to the bandgap energy of the material. In copper-indium based semiconductors, this can be initiated by:

Optical Generation: Absorption of photons with energy greater than or equal to the bandgap. This is the principle behind photodiodes and solar cells.

Thermal Generation: At non-zero temperatures, thermal energy from the crystal lattice can be sufficient to create electron-hole pairs physicsglobe.com. This process is always present and contributes to the intrinsic carrier concentration.

Carrier Recombination: Recombination is the inverse process of generation, where a free electron from the conduction band returns to the valence band to recombine with a hole, releasing energy in the process wikipedia.orgphysicsglobe.com. The main recombination mechanisms in copper-indium compounds include:

Radiative Recombination: The excess energy is released in the form of a photon. This is the basis for light-emitting diodes (LEDs). In some indium-based materials, radiative recombination is the dominant mechanism at higher temperatures aps.org.

Shockley-Read-Hall (SRH) Recombination: This is a non-radiative process that occurs via an energy level (a "trap") within the bandgap, which is introduced by impurities or crystal defects. An electron or a hole is first captured by the trap and then recombines with the other carrier. The energy is typically released as heat (phonons) to the crystal lattice wikipedia.orgcomsol.com.

Auger Recombination: In this non-radiative process, the energy released from an electron-hole recombination is transferred to another free carrier (either an electron or a hole), which is then excited to a higher energy level. This third carrier subsequently loses its excess energy through thermal vibrations wikipedia.orgcomsol.com. Auger recombination is most significant at high carrier concentrations.

The balance between these generation and recombination processes determines the steady-state carrier concentration in the material under different conditions of illumination and temperature wikipedia.orgphysicsglobe.com.

Carrier Lifetimes and Transport Times

The performance of semiconductor devices based on copper-indium materials is critically dependent on how long charge carriers exist before recombining (carrier lifetime) and how quickly they move through the material (transport time).

Carrier Lifetime (τ): Carrier lifetime is the average time a minority charge carrier exists in a semiconductor before it recombines with a majority carrier wikipedia.org. A longer carrier lifetime is generally desirable for devices like solar cells, as it allows more time for the photogenerated carriers to be collected before they recombine.

In indium-based semiconductors, carrier lifetimes can vary significantly depending on the specific compound, doping levels, and the presence of defects. For instance, unprocessed indium phosphide (InP) wafers have been shown to have very high minority carrier lifetimes, with values of 200 ns for lightly-doped p-type material and 700 ns for lightly-doped n-type material nasa.gov. In contrast, materials like copper zinc tin sulfide (B99878) (CZTS), which is structurally similar to some copper-indium compounds, can have much lower carrier lifetimes (below 9 ns), potentially due to a high density of defects wikipedia.org.

Transport Time (t_tr): Transport time refers to the time it takes for charge carriers to travel a certain distance within the semiconductor under the influence of an electric field (drift) or a concentration gradient (diffusion). Efficient charge transport is crucial for minimizing recombination losses and maximizing device efficiency.

The relationship between carrier lifetime and transport time is a key figure of merit for many semiconductor devices. For efficient charge collection, the transport time should be significantly shorter than the carrier lifetime (t_tr << τ).

Carrier Transport Mechanisms

The movement of charge carriers through a copper-indium semiconductor is governed by several transport mechanisms. The dominant mechanism depends on factors such as the material's crystal structure, defect density, and operating conditions.

In the context of copper diffusion in indium antimonide (InSb), different diffusion mechanisms have been identified, including rapid diffusion as an interstitial atom and dissociative diffusion involving the reaction of interstitial copper with vacancies aps.org. The diffusion of copper in InSb is significantly faster in crystals with dislocations compared to dislocation-free crystals aps.org.

Multitrapping refers to a transport process where charge carriers are repeatedly trapped and released by localized states (traps) within the bandgap of the semiconductor. These traps can be caused by structural defects, impurities, or surface states.

Hot Carrier Relaxation Pathways (e.g., Phonon-Mediated vs. Defect-Mediated)

When a semiconductor absorbs a photon with energy significantly greater than its bandgap, the resulting electron and hole are created with excess kinetic energy. These energetic carriers are referred to as "hot carriers." mdpi.com The process by which these hot carriers lose their excess energy and return to the band edges is known as hot carrier relaxation or thermalization. The efficiency of optoelectronic devices can be impacted by the pathways and timescale of this relaxation.

Defect-Mediated Relaxation: Defects within the crystal lattice can also play a role in hot carrier relaxation. These defects can introduce energy levels within the bandgap that act as intermediate states for the relaxation process. While this can provide an additional pathway for energy loss, it is often associated with non-radiative recombination, which can be detrimental to the performance of light-emitting devices. In some cases, defects can act as trapping sites, which can compete with the hot carrier cooling process diva-portal.org. Studies on indium-doped perovskites have shown that the introduction of indium can passivate defects, reduce exciton binding energy, and slow down the hot-carrier cooling rate sjtu.edu.cn.

Influence of Interfaces and Defects on Carrier Dynamics

The presence of interfaces and defects in copper-indium based semiconductors can have a profound impact on charge carrier dynamics, often being the limiting factor in device performance.

Interfaces: Interfaces, such as grain boundaries in polycrystalline films or the junction between different semiconductor layers in a heterostructure device, can introduce a high density of localized states. These states can act as recombination centers, increasing the rate of non-radiative recombination and reducing the carrier lifetime. For example, in CZTS, recombination at grain boundaries is considered a potential reason for its low carrier lifetime wikipedia.org. Furthermore, the transport of charge carriers along and across interfaces is a critical aspect, especially as device dimensions shrink researchgate.net.

The passivation of these defects, for example through the introduction of other elements like indium in certain perovskite structures, has been shown to improve charge extraction and reduce charge recombination, leading to enhanced device performance sjtu.edu.cn.

Carrier Mobility

Carrier mobility is a critical parameter that defines how quickly charge carriers, such as electrons and holes, can move through a material under the influence of an electric field. In copper-indium based semiconductor compounds, mobility is a key determinant of their performance in optoelectronic applications, including solar cells. The mobility is influenced by various scattering mechanisms, including interactions with lattice vibrations (phonons), impurities, and crystal defects. fiveable.mequora.comwikipedia.org

Research into copper indium selenide (B1212193) (CuInSe₂) reveals that it is a p-type semiconductor, meaning that positively charged holes are the majority charge carriers. nih.gov The mobility of these carriers can vary significantly depending on the material's form, such as single crystals or thin films, and its specific composition. For instance, pristine CuInSe₂ exhibits a hole mobility of approximately 0.5 cm² V⁻¹ s⁻¹. nih.gov In single-crystal form, more defined values have been recorded, with hole mobility (µp) measured at 3.1±0.15 cm²/V·s and electron mobility (µn) at 6±3 cm²/V·s. pveducation.org

Reported Carrier Mobility Values for Copper Indium Selenide (CuInSe₂) at 300 K
Material FormCarrier TypeMobility (cm²/V·s)Source
Pristine/PolycrystallineHole (p-type)~0.5 nih.gov
Single CrystalHole (p-type)3.1 ± 0.15 pveducation.org
Single CrystalElectron (n-type)6 ± 3 pveducation.org

The transport properties of these materials are also heavily dependent on composition, particularly in composite structures. In studies of (1-x)Cu₂Se–(x)CuInSe₂ composites, it has been observed that the carrier mobility is influenced by the relative content of the two phases. nih.gov For compositions with a high concentration of CuInSe₂ (x > 90%), a slight enhancement in carrier mobility is noted. semanticscholar.org This improvement is attributed to the reduction of the secondary copper selenide (Cu₂Se) phase, which minimizes carrier scattering at the interfaces between the two materials. semanticscholar.org

The dominant scattering mechanisms are temperature-dependent. At higher temperatures, lattice scattering, caused by thermal vibrations of the crystal lattice (phonons), is the primary limiting factor for mobility. fiveable.mewikipedia.org Conversely, at lower temperatures, impurity scattering from charged defects and dopants becomes more significant. fiveable.me In complex copper-indium compounds, electronic defects such as copper vacancies ([VCu]), indium vacancies ([VIn]), and copper-on-indium antisites ([CuIn]) can act as scattering centers, further influencing carrier mobility. semanticscholar.org

Another important compound in this family is copper indium sulfide (CuInS₂), which is noted for its potential as a hole transport material. mdpi.com The complex nature of this ternary compound, with its flexible stoichiometry, allows for a range of optoelectronic properties. acs.org The dynamics of charge carriers in CuInS₂ nanocrystals involve transitions between the valence band and donor states, highlighting the intricate transport mechanisms at play. acs.org

Factors Affecting Carrier Mobility in Copper-Indium Compounds
FactorDescriptionEffect on Mobility
Lattice Scattering (Phonons)Interaction of charge carriers with thermal vibrations of the crystal lattice. fiveable.mequora.comwikipedia.orgDecreases mobility, dominant at higher temperatures. fiveable.mewikipedia.org
Impurity ScatteringScattering of carriers by ionized impurities, dopants, or defects. fiveable.mequora.comDecreases mobility, dominant at lower temperatures. fiveable.me
Phase CompositionPresence of secondary phases (e.g., Cu₂Se in CuInSe₂) creates interfaces that scatter carriers. semanticscholar.orgGenerally decreases mobility; can be enhanced by creating a more homogenous phase. semanticscholar.org
Electronic DefectsPoint defects like vacancies and antisite defects act as scattering centers. semanticscholar.orgDecreases mobility.

Computational Modeling and Simulation of Copper Indium Systems

Atomistic Simulations

Atomistic simulations model the individual atoms within a material, providing a bottom-up understanding of its properties and dynamic behavior. These methods are crucial for investigating phenomena at the nanoscale.

Molecular dynamics (MD) is a powerful simulation technique used to study the physical movements of atoms and molecules over time. Based on classical Newtonian mechanics, MD simulations can reveal the mechanisms of material processes like thin-film growth and plastic deformation. mdpi.com

Epitaxial Growth: MD simulations are employed to model the epitaxial growth of thin films, a process critical for creating high-quality semiconductor layers for electronic and photovoltaic devices. Simulations can track the deposition of individual atoms onto a substrate, revealing how factors like temperature and deposition rate influence the resulting film's crystal structure and defect formation. For instance, simulations of the solidification of molten pools in alloys show that growth often proceeds epitaxially from the ordered atoms of the base metal. nih.gov Temperature Accelerated Dynamics, a variant of MD, has been used to study the growth of copper on nickel substrates, revealing that embedding of deposited atoms increases with temperature and is influenced by surface vacancies and strain. youtube.com This methodology is directly applicable to understanding the growth of Cu-In alloy films.

Dislocation Analysis: The mechanical properties of materials are largely governed by the behavior of dislocations. MD simulations provide an unparalleled view of dislocation dynamics at the atomic level. github.io Studies on copper have used MD to investigate the core structure of dislocations at high temperatures, showing that the core region becomes increasingly disordered as temperature rises. iaea.org Simulations can also model the interaction of dislocations with obstacles like voids, revealing the critical stress required for a dislocation to bypass such defects. github.io The kinematics of both edge and screw dislocations in FCC metals like copper have been extensively studied, showing that screw dislocations can enter a transonic velocity regime continuously with increasing stress, while edge dislocations do so discontinuously. researchgate.net These fundamental studies on copper provide a framework for understanding and predicting the more complex dislocation behavior in Cu-In alloys.

Electronic Structure Calculations

(As detailed in Section 5)

Detailed analysis of the electronic band structure, density of states, and charge carrier properties of copper-indium compounds, as determined by methods like Density Functional Theory (DFT), is provided in Section 5 of this document.

Thermodynamic Simulations

(As detailed in Section 3)

Thermodynamic modeling of the Cu-In system, including the calculation of phase diagrams, Gibbs free energy, and solidification ranges using computational thermodynamics methods like CALPHAD, is discussed in detail in Section 3. imim.plresearchgate.net

Catalyst Design and Reaction Mechanism Modeling

Computational methods are pivotal in the rational design of novel catalysts and in elucidating complex reaction mechanisms. For Cu-In systems, these models guide the development of catalysts for important chemical transformations, such as the electrochemical reduction of carbon dioxide (CO₂).

Density Functional Theory (DFT) calculations are a primary tool for designing efficient catalysts for CO₂ electrochemical reduction (CO₂ER). researcher.life By modeling the catalyst surface and the adsorption of reaction intermediates, researchers can predict catalytic activity and selectivity. For example, theoretical investigations into trace copper-doping in indium catalysts for CO₂ER have shown that the Cu-In surface preferentially adsorbs HCOO* intermediates, thereby promoting the formation of formic acid over carbon monoxide (CO). researcher.life These computational predictions were subsequently verified by experimental results, where a designed Cu-In catalyst (1.55 wt% Cu) achieved a high Faradaic efficiency of 70% for formate, significantly better than pure indium (56%). researcher.liferesearchgate.net

Simulations also help explain the evolution of catalyst structure during operation. Cu-In nanoalloys have demonstrated promising performance in selectively reducing CO₂ to CO. acs.org Computational and experimental work has shown that under reaction conditions, these nanoalloys can restructure into Cu-rich cores within an In(OH)₃ shell-like matrix, a change that correlates with an increase in activity and selectivity. acs.org Dual atomic copper-indium catalysts (CuIn-DACs) have also been designed using a metal-organic framework (MOF) derivation strategy. researchgate.netdoaj.org Modeling suggests that the introduction of indium modulates the electronic structure of the copper atoms. The resulting synergistic effect between adjacent Cu and In sites inhibits the competing hydrogen evolution reaction and promotes the conversion of CO₂ to methanol. researchgate.netdoaj.org

Device-Level Modeling and Simulation

Device-level modeling connects the fundamental material properties of Cu-In compounds to the performance of a final device, such as a solar cell. northumbria.ac.uk These simulations solve semiconductor physics equations across the device structure to predict key performance metrics like efficiency, open-circuit voltage (Voc), and short-circuit current density (Jsc). unibo.it

Simulators such as SCAPS-1D (Solar Cell Capacitance Simulator), Silvaco Atlas, and COMSOL Multiphysics are widely used to model and optimize thin-film solar cells based on Copper Indium Gallium Selenide (B1212193) (CIGS). lth.seespublisher.com These tools allow researchers to investigate the impact of various physical parameters on device performance without the need for extensive experimental fabrication.

A primary application of device-level simulation is the optimization of photovoltaic parameters to maximize solar cell efficiency. By systematically varying material and structural properties in the model, an optimal device design can be identified.

Key Optimization Parameters:

Absorber Layer Thickness: Simulations show that cell performance increases with the thickness of the CIGS absorber layer up to a certain point, typically around 2-3 µm, where most of the solar radiation is absorbed. espublisher.comresearchgate.net

Layer Composition and Bandgap: The bandgap of the CIGS absorber, which can be tuned by adjusting the Ga/In ratio, has a significant effect on performance. Simulations have been used to find the optimal bandgap, which is often a compromise between maximizing voltage (favored by higher bandgaps) and maximizing current (favored by lower bandgaps). researchgate.netespublisher.com An optimal bandgap of around 1.5 eV has been suggested for CIGS-based cells. researchgate.netespublisher.com

Buffer and Window Layer Properties: The thickness and properties of other layers, such as the CdS buffer layer and the ZnO window layer, are also critical. Simulations help in optimizing their thickness to minimize parasitic absorption and resistive losses. researchgate.net

Doping Concentrations: The doping density of the absorber and other layers influences the built-in electric fields and carrier collection efficiency. Simulations are used to determine the optimal doping levels for maximizing performance. scirp.org

The table below summarizes findings from various simulation studies aimed at optimizing CIGS solar cell performance.

Parameter OptimizedSimulation ToolKey FindingPredicted EfficiencyReference
CIGS Absorber ThicknessSCAPS-1DOptimal thickness identified as 2 µm.8.47% (for a simple CdS/CuInS₂ structure) espublisher.com
CIGS BandgapSCAPSEfficiency and Voc increase with bandgap up to 1.5-1.6 eV, after which efficiency decreases.>7.02% (for a CIGS/Si structure) espublisher.com
Layer Thicknesses (Absorber, Buffer, Window)Silvaco AtlasOptimizing layer thicknesses led to a 59% increase in efficiency compared to the initial model.Not specified
Dual Absorber Layer (CIGS/Si)SCAPS-1DA dual absorber structure with 0.4 µm CIGS and 1.6 µm Si maximized performance.29.13% scirp.org
Back Surface GradingSCAPS-1DIncreasing the bandgap in the region near the back contact improves Jsc.16% researchgate.net
MoSe₂ Tunnel LayerwxAMPSAdding a thin MoSe₂ layer between the CIGS absorber and back contact improves carrier collection.25.46% semanticscholar.org

These simulation studies provide crucial guidance for the experimental fabrication of high-efficiency solar cells by identifying the most promising device architectures and material parameters. researchgate.net

Influence of Interface Defect Statessefi.be

Computational modeling and simulation are pivotal in understanding the profound impact of interface defect states on the performance of copper-indium-based systems, particularly in photovoltaic devices like Copper Indium Gallium Selenide (CIGS) solar cells. Interface defects, which are imperfections in the crystal lattice at the junction of two different material layers, can critically undermine device efficiency by introducing new pathways for electron-hole recombination. osti.gov

Key Research Findings from Simulations:

Energy Level of Defects: Device modeling studies have demonstrated that defect states located near the middle of the band gap are the most harmful. researchgate.neticm.edu.pl These "deep-level" defects are highly effective recombination centers that significantly reduce the carrier lifetime and, consequently, the open-circuit voltage (VOC) and short-circuit current (JSC) of the solar cell. sciepub.comaip.org

Defect Density: The concentration of defect states is a critical parameter. Simulations indicate that below a certain threshold density (e.g., less than 10¹⁴ cm⁻³ in the CIGS absorber layer), the impact on performance is minimal. icm.edu.pl However, as the defect density increases beyond this point, all key photovoltaic parameters—open-circuit voltage, short-circuit current, fill factor (FF), and conversion efficiency (η)—degrade significantly. aip.orgillinois.edu

Types of Defects: Computational studies, often employing Density Functional Theory (DFT), have identified specific point defects that are prevalent at or near the interface. In CIGS, these include antisite defects, such as Indium or Gallium on a Copper site ((In,Ga)Cu), which can form a defective layer near the heterojunction and act as active recombination centers. sciepub.comnih.gov

Modeling Methodologies: A multi-pronged simulation approach is often used.

First-Principles Calculations: DFT is used to investigate the electronic structure of specific defects at the atomic scale. sciepub.comacs.org These calculations can determine the formation energies of different defects and their precise energy levels within the bandgap, providing crucial input parameters for higher-level device simulations. sciepub.com For instance, DFT can elucidate how changes in the atomic coordination environment at an interface can create new defect-like electronic states. nih.gov

The following table, compiled from various simulation studies, illustrates the quantitative impact of increasing defect density in the CIGS absorber layer on the performance of a typical CIGS solar cell.

CIGS Defect Density (cm⁻³)Open-Circuit Voltage (V)Short-Circuit Current Density (mA/cm²)Fill Factor (%)Conversion Efficiency (%)
1 x 10¹²~0.74~34.0~82.5~20.8
1 x 10¹⁴~0.74~34.0~82.5~20.6
1 x 10¹⁵~0.70~32.8~81.0~18.6
1 x 10¹⁶~0.66~32.5~79.0~16.9

Advanced Characterization Techniques in Copper Indium Research

Structural and Morphological Characterization

Understanding the crystal structure and physical morphology of copper-indium compounds is fundamental to controlling their properties. Techniques such as X-ray diffraction and electron microscopy provide invaluable insights into the atomic arrangement, phase purity, and microscopic features of these materials.

X-ray Diffraction (XRD, PXRD, Grazing-Incidence XRD) for Phase Identification and Crystallinity

X-ray Diffraction (XRD) is a cornerstone technique for identifying the crystalline phases and assessing the crystallinity of copper-indium materials. By analyzing the diffraction patterns produced when X-rays interact with a material, researchers can identify the specific crystal structures present.

In the study of copper-indium alloys, XRD is used to track phase transformations at different temperatures. For instance, hot-stage XRD analysis of Cu/In thin films revealed transformations from an as-deposited alloy to Cu₁₁In₉ at 150°C, and a further transformation to Cu₁₆In₉ at 350°C researchgate.net. Similarly, studies on copper indium telluride (CuInTe₂) thin films have used XRD to identify a polycrystalline cubic structure, with a preferential orientation along the (200) plane iieta.org. The analysis confirmed that while deposition potential did not alter the structural phase, it did influence the crystallinity of the films iieta.org.

For more complex systems like copper indium oxide, XRD analysis of films annealed above 500°C identified the presence of Cu₂In₂O₅ phases, sometimes alongside CuInO₂ or In₂O₃ ucf.eduproquest.com. The sharpness and intensity of the diffraction peaks increase with higher annealing temperatures, indicating improved crystallinity and grain growth ucf.eduproquest.com. In the synthesis of copper-indium-gallium-diselenide (CIGS) nanoparticles, XRD patterns show distinct diffraction peaks corresponding to the chalcopyrite structure at (112), (220)/(204), and (312)/(116) planes, particularly at an optimal synthesis temperature of 200°C matec-conferences.org.

The table below summarizes XRD findings for various copper-indium compounds, detailing the identified phases and their characteristic diffraction peaks.

Compound SystemIdentified Crystalline Phase(s)Key XRD Findings and Diffraction Peaks
Copper Indium Alloy Cu₁₁In₉, Cu₁₆In₉Phase transformations observed at 150°C and 350°C in thin films researchgate.net.
Copper Indium Telluride CuInTe₂ (cubic)Polycrystalline films with preferential orientation along the (200) plane iieta.org. Peaks at 2θ ≈ 25.31° (111), 29.33° (200), 41.96° (220) iieta.org.
Copper Indium Oxide Cu₂In₂O₅, CuInO₂, In₂O₃Crystalline phases identified in films annealed above 500°C ucf.eduproquest.com.
Copper Indium Sulfide (B99878) CuInS₂ (tetragonal)Diffraction peaks match the standard pattern for tetragonal chalcopyrite structure core.ac.uk.
Copper Indium Gallium Selenide (B1212193) CIGS (chalcopyrite)Diffraction peaks at (112), (220)/(204), and (312)/(116) indicate high crystallinity at 200°C matec-conferences.org.

Electron Microscopy (SEM, TEM, STEM) for Morphology, Particle Size, and Microstructure

Electron microscopy techniques are indispensable for visualizing the surface and internal structure of copper-indium materials at high resolution.

Scanning Electron Microscopy (SEM) provides detailed information about the surface morphology, including grain size and shape. In studies of electrodeposited copper-indium films, SEM images have shown that the layers have a small, irregular grain size and a structure that is not compact uaeu.ac.aeresearcher.life. For copper indium sulfide (CuInS₂) thin films, SEM micrographs reveal different morphologies depending on the deposition temperature; films deposited at 350°C consist of irregular faceted grains (0.2–0.5 μm), while those at 400°C have larger, pyramid-shaped grains (0.3–1.2 μm) osti.gov.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) offer insights into the internal microstructure, particle size, and crystal defects. For CIGS nanoparticles synthesized via a solvothermal method, TEM analysis revealed spherical particles with diameters ranging from 20-40 nm matec-conferences.org. In studies of copper indium diselenide (CuInSe₂), TEM has been used to observe the material's response to radiation, showing the formation and growth of dislocation loops on {112} planes under ion irradiation tandfonline.comaip.orgresearchgate.net. Polycrystalline CuInSe₂ films often exhibit planar defects like microtwins and stacking faults, whereas single-crystal samples tend to contain dislocations tandfonline.com.

Scanning Transmission Electron Microscopy (STEM) combines the principles of TEM and SEM to provide high-resolution imaging and analytical capabilities. In copper indium sulfide nanoparticles, Z-contrast STEM imaging revealed a novel "interlaced crystal" order, where the underlying crystal lattice was perfect, but the copper and indium atoms formed distinct, differently-arranged domains wiley.com. This detailed structural information could not have been obtained by techniques like XRD due to the small size of the nanoparticles wiley.com.

The following table summarizes key morphological findings from various electron microscopy studies on copper-indium compounds.

TechniqueCompound SystemKey Morphological and Structural Findings
SEM Electrodeposited Cu-InSmall, irregular grain size; non-compact structure uaeu.ac.aeresearcher.life.
SEM CuInS₂ Thin FilmsTemperature-dependent morphology: irregular facets at 350°C (0.2-0.5 µm), larger pyramids at 400°C (0.3-1.2 µm) osti.gov.
TEM CIGS NanoparticlesSpherical nanoparticles with diameters of 20-40 nm matec-conferences.org.
TEM CuInSe₂Observation of radiation-induced dislocation loops on {112} planes tandfonline.com. Presence of microtwins and stacking faults in polycrystalline films tandfonline.com.
STEM CuInS NanoparticlesRevealed a perfect hexagonal Bravais lattice with distinct domains of copper and indium ordering, termed "interlaced crystals" wiley.com.

Electron Diffraction

Electron diffraction is a powerful technique often used in conjunction with TEM to determine the crystallographic structure of materials. By analyzing the diffraction pattern formed by electrons passing through a thin sample, detailed information about the crystal lattice can be obtained.

In research on copper indium diselenide (CIS), experimental electron-diffraction zone-axis pattern maps have been produced to facilitate defect analysis tandfonline.com. This technique was crucial for investigating dislocation loops that formed under in-situ ion irradiation. The analysis of these diffraction patterns allowed for the determination of the Burgers vector of the interstitial loops, which were found to be b = 1/6 ⟨221⟩, residing on {112} planes tandfonline.com. This level of crystallographic detail is essential for understanding the mechanisms behind the material's radiation hardness tandfonline.com. Comparing experimental selected area diffraction patterns with theoretically calculated ones also helps to identify subtle differences that can be explained by effects such as double diffraction tandfonline.com.

Spectroscopic Characterization

Spectroscopic techniques are employed to determine the elemental composition and chemical states of copper-indium compounds, providing critical data for ensuring stoichiometry and understanding electronic structure.

Energy/Wavelength Dispersive X-ray Spectroscopy (EDX/WDS) for Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDX or EDS) and Wavelength Dispersive X-ray Spectroscopy (WDS) are analytical techniques, typically coupled with electron microscopes, used to perform elemental analysis.

EDX is widely used for rapid compositional analysis. In the synthesis of copper indium sulfide nanosheets, EDX revealed an average elemental composition of Cu/In/S to be 0.6:0.3:1, indicating a copper-rich stoichiometry compared to the parent nanocrystals acs.org. For electrodeposited copper indium telluride thin films, EDX analysis confirmed the presence of Cu, In, and Te, with an atomic molar ratio of approximately 1:1.03:1.67 iieta.org. Similarly, studies on copper-indium hydroxide derived electrocatalysts used EDX to confirm that the elemental composition did not significantly change after electrochemical reactions dtu.dk. The ability to perform 3D EDX tomography provides even deeper insight by visualizing the true elemental distribution within a nanostructure, which has been applied to copper indium sulfide materials thermofisher.com.

WDS offers higher energy resolution and sensitivity to lighter elements compared to EDX. It has been used to obtain detailed lineal composition profiles in Cu-In alloys. By performing a line scan with 1 µm steps, researchers can precisely map the compositional variations across different phases within the alloy conicet.gov.ar.

The table below presents elemental composition data for various copper-indium compounds as determined by EDX.

Compound SystemTechniqueAtomic Percentage (%) / Ratio
CuInS₂ Nanosheets EDXAverage Cu:In:S ratio of 0.6:0.3:1 acs.org.
CuInTe₂ Thin Film EDXCu: 26.72%, In: 28.61%, Te: 44.67% (Molar ratio ~1:1.03:1.67) iieta.org.
Cu₁₁.₅In₈₈.₅-OH Catalyst EDXCu:In ratio of 14.4%:85.6% dtu.dk.
CIGS Nanoparticles ICP-MSCu:In:Ga:Se mole ratio of 0.89:0.71:0.29:2.01 matec-conferences.org.
CIS Thin Film (400°C) EDSCu: 25.7%, In: 25.8%, S: 48.5% (Ratio ~Cu₁.₀₃In₁.₀₃S₁.₉₄) osti.gov.

Electron Energy-Loss Spectroscopy (EELS)

Electron Energy-Loss Spectroscopy (EELS) is a technique that analyzes the energy distribution of electrons that have passed through a thin sample. It provides information about elemental composition, chemical bonding, and electronic properties with very high spatial resolution, making it particularly advantageous over EDX for chemical mapping at the nanoscale nih.gov.

A key application of EELS in copper-indium research is the study of compositional domains within individual nanoparticles. In a study of copper indium sulfide (CIS) quantum dots, STEM-EELS elemental maps revealed the separation of copper and indium within single particles nih.govwhiterose.ac.uk. These maps showed distinct indium-rich (and copper-poor) and indium-poor (and copper-rich) domains, typically 4–8 Å in size nih.gov. This observation of compositional heterogeneity at such a fine scale supports the model of defect-state-mediated photoluminescence in these quantum dots, linking the presence of InCu (indium on a copper site) defects to the material's optical properties nih.govwhiterose.ac.uk. This finding was novel for chalcopyrite CIS quantum dots and demonstrated the unique capability of EELS to probe localized chemical variations that are averaged out by other techniques nih.gov.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable analytical technique used to investigate the chemical bonding and molecular structure of materials. In the context of copper-indium research, FTIR is particularly useful for identifying the presence of organic ligands, surface adsorbates, and residual precursor components in nanocrystals and thin films. The technique works by passing infrared radiation through a sample and measuring the absorption at different wavelengths. The resulting spectrum provides a fingerprint of the molecular vibrations, allowing for the identification of specific functional groups.

In the synthesis of copper indium sulfide (CIS) nanocrystals, organic molecules are often used as capping agents to control particle size and prevent agglomeration. FTIR spectroscopy can confirm the presence of these capping ligands on the surface of the nanocrystals. For instance, in CIS nanocrystals capped with oleylamine, the IR spectra would show characteristic bands corresponding to the vibrations of the amine group and the long hydrocarbon chains, while the characteristic bands of the metal xanthate precursors would be absent, confirming their decomposition. researchgate.net Specifically, the asymmetric and symmetric stretching vibrations of C-H bonds in the alkyl chains typically appear in the 2800-3000 cm⁻¹ region, while N-H bending vibrations can be observed around 1600 cm⁻¹.

Furthermore, FTIR spectroscopy is employed in conjunction with thermogravimetric analysis (TGA) and gas chromatography/mass spectrometry (GC/MS) to study the thermal decomposition pathways of single-source precursors used for the chemical vapor deposition (CVD) of copper-indium-based thin films. nasa.govnasa.gov By analyzing the gaseous byproducts evolved during heating, researchers can understand the chemical reactions leading to the formation of the desired material. For example, the analysis of the decomposition of tris(N,N-dibenzyldithiocarbamato)indium(III) would reveal the release of carbon disulfide (CS₂) and benzyl moieties into the gas phase. nasa.govnasa.gov

The table below summarizes characteristic FTIR bands observed in the analysis of copper-indium sulfide nanocrystals.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group/CompoundReference
3300–3400O-H stretchingHydroxyl groups (e.g., from ligands) nih.gov
2800-3000C-H stretchingAlkyl chains (e.g., in oleylamine) researchgate.net
1550–1570Asymmetric COO⁻ stretchingCarboxylate groups (e.g., from ligands) nih.gov
1395–1405Symmetric COO⁻ stretchingCarboxylate groups (e.g., from ligands) nih.gov
1203-1238Asymmetric C-O-C stretchingMetal xanthate precursors researchgate.net
1017-1047C=S stretchingMetal xanthate precursors researchgate.net

Raman Spectroscopy for Phase Purity and Crystalline Quality

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a material, providing insights into its crystal structure, phase purity, and crystalline quality. In the field of copper-indium compounds, particularly for photovoltaic applications, Raman spectroscopy is extensively used to characterize thin films of materials like copper indium sulfide (CuInS₂) and copper indium gallium diselenide (CIGS). gwdg.deub.edu

The Raman spectrum of a high-quality, single-phase chalcopyrite CuInS₂ film is dominated by a strong A₁ vibrational mode, typically observed around 290 cm⁻¹. researchgate.net The position and full width at half maximum (FWHM) of this A₁ peak are sensitive indicators of the structural quality of the film. researchgate.netresearchgate.net A narrow and symmetric A₁ peak is indicative of good crystalline quality, while broadening and asymmetry can suggest the presence of disorder, internal stresses, or defects. researchgate.net

A key application of Raman spectroscopy is the detection of secondary phases, which can be detrimental to the performance of solar cell devices. For instance, in Cu-poor CIGS films, a broad shoulder may appear around 150 cm⁻¹, which is often attributed to the presence of ordered vacancy compounds (OVCs). researchgate.netmatoshri.edu.in Conversely, Cu-rich films may exhibit peaks at approximately 260 cm⁻¹, corresponding to the formation of copper selenide (CuₓSe) phases. researchgate.netktu.edu The presence of these secondary phases can significantly impact the electronic properties of the absorber layer.

Furthermore, Raman spectroscopy can distinguish between different polytypes of CuInS₂, such as the chalcopyrite and the metastable "Cu-Au" ordering. The Cu-Au phase gives rise to characteristic Raman bands at approximately 60 cm⁻¹ and 305 cm⁻¹, which are not present in the chalcopyrite phase. The relative intensity of these additional modes can be used to assess the phase composition of the film. researchgate.net In Cu(In,Ga)S₂ alloys, the position of the A₁ mode shifts to higher frequencies as the gallium content increases, providing a means to estimate the Ga/(Ga+In) ratio. americanelements.comresearchgate.net

The following table presents typical Raman peak positions for various phases and vibrational modes observed in copper-indium-based materials.

Wavenumber (cm⁻¹)Vibrational Mode/PhaseCompound SystemReference
~290A₁ modeCuInS₂ (Chalcopyrite) researchgate.net
~175A₁ modeCu(In,Ga)Se₂ researchgate.net
~150ShoulderOrdered Vacancy CompoundsCu-poor CIGS
~260-CuₓSeCu-rich CIGS
305A₁-symmetricCuInS₂ ("Cu-Au" phase) gwdg.de
840-B₂Se₃Selenized Cu-In-B film

Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing the optical properties of semiconductor materials, including copper-indium compounds. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between the valence band and the conduction band. caltech.edu This information is crucial for determining the material's band gap energy (Eg), a key parameter for photovoltaic applications.

The absorption coefficient (α) of a material can be determined from its absorbance spectrum. For a direct band gap semiconductor, the relationship between the absorption coefficient and the incident photon energy (hν) is given by the Tauc relation: (αhν)² = A(hν - Eg), where A is a constant. By plotting (αhν)² versus hν (a Tauc plot) and extrapolating the linear portion of the curve to the energy axis, the direct band gap of the material can be estimated. researchgate.netresearchgate.net

For copper indium selenide (CuInSe₂) thin films, UV-Vis spectroscopy is routinely used to determine their optical band gap, which is typically around 1.02-1.03 eV. matoshri.edu.inresearchgate.net This value is well-suited for absorbing a significant portion of the solar spectrum. In alloyed systems like copper indium gallium selenide (CIGS), the band gap can be tuned by varying the Ga/(Ga+In) ratio. Increasing the gallium content leads to an increase in the band gap energy, which can be monitored using UV-Vis spectroscopy. researchgate.net For instance, as the Ga content increases, the band gap of CIGS can be widened from approximately 1.0 eV (for pure CuInSe₂) to about 1.7 eV (for pure CuGaSe₂). osti.gov

The absorption characteristics of copper-indium-based materials are a key factor in their high efficiency in solar cells. They exhibit high absorption coefficients, meaning that a relatively thin layer of material (on the order of micrometers) can absorb a large fraction of the incident sunlight. researchgate.net UV-Vis spectroscopy provides a direct way to quantify this important property.

The table below shows representative band gap values for various copper-indium compounds determined by UV-Vis spectroscopy.

CompoundBand Gap (eV)Measurement MethodReference
CuInSe₂~1.03 - 1.24Tauc Plot from UV-Vis matoshri.edu.in
CuInS₂~1.5Tauc Plot from UV-Vis researchgate.net
Cu(In,Ga)Se₂1.10 - 1.53Tauc Plot from UV-Vis researchgate.net
Cu₂₋ₓSe1.98 - 2.28Tauc Plot from UV-Vis ktu.edu

Photoluminescence (PL) Spectroscopy for Optical Emission and Defect States

Photoluminescence (PL) spectroscopy is a highly sensitive, non-destructive technique used to investigate the electronic structure, optical properties, and defect states in semiconductor materials. The process involves exciting the material with photons of energy greater than its band gap, which generates electron-hole pairs. The subsequent radiative recombination of these charge carriers results in the emission of light (photoluminescence), which is collected and analyzed. The energy and intensity of the emitted light provide valuable information about the material's quality and the presence of defects. nsf.govcambridge.org

In the study of copper-indium compounds like copper indium diselenide (CuInSe₂, CIS) and copper indium disulfide (CuInS₂), PL spectroscopy is instrumental in identifying and characterizing various defect-related energy levels within the band gap. nsf.govresearchgate.netelsevierpure.com These defects can act as recombination centers, affecting the performance of photovoltaic devices.

Temperature and laser power-dependent PL measurements are often performed to distinguish between different recombination mechanisms. Common transitions observed in these materials include:

Donor-Acceptor Pair (DAP) transitions: Recombination between an electron trapped at a donor level and a hole trapped at an acceptor level. In CuInSe₂ with a Cu/In ratio of 0.80, a prominent DAP peak involving a shallow acceptor with a binding energy of about 22 meV has been observed. nsf.govcambridge.org In Cu-rich CuInS₂ thin films, PL emission peaks at 1.07, 1.01, and 0.93 eV have been attributed to DAP transitions. researchgate.netelsevierpure.com

Band-to-Tail (BT) and Band-to-Impurity (BI) transitions: In materials with a high density of charged defects, potential fluctuations can lead to the formation of band tails. Recombination from the conduction band to these tail states (BT) or to impurity levels (BI) can be identified by their characteristic broad and asymmetric PL spectra and a significant blue shift (j-shift) of the peak energy with increasing excitation intensity. nsf.govcambridge.org For instance, in CuInSe₂ with a Cu/In ratio of 0.66, BT and BI transitions were identified with j-shifts of approximately 11.7 meV/decade and 8 meV/decade, respectively. nsf.govcambridge.org

PL spectroscopy can also be used to study the effects of material composition on defect properties. For example, the nature and density of defects in CIS and CIGS are known to be strongly dependent on the Cu/(In+Ga) ratio. nsf.gov Additionally, the technique is sensitive to the presence of deep defect levels, such as those associated with copper interstitials (Cuᵢ) in Cu-rich CuInS₂. researchgate.netelsevierpure.com

The following table summarizes key findings from photoluminescence studies of copper-indium compounds.

Compound (Composition)PL Peak Energy (eV)Transition TypeKey ObservationReference
CuInSe₂ (Cu/In = 0.80)-Donor-Acceptor Pair (DAP)Shallow acceptor with ~22 meV binding energy nsf.govcambridge.org
CuInSe₂ (Cu/In = 0.66)0.845Band-to-Tail (BT)Large j-shift of ~11.7 meV/decade nsf.govcambridge.org
CuInSe₂ (Cu/In = 0.66)0.787Band-to-Impurity (BI)j-shift of ~8 meV/decade nsf.govcambridge.org
Cu-rich CuInS₂1.07, 1.01, 0.93Donor-Acceptor Pair (DAP) & Trap-relatedIdentification of deep donor level (Cuᵢ) researchgate.netelsevierpure.com

X-ray Photoelectron Emission Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is a powerful tool for the characterization of the surface of copper-indium thin films, which is critical as the surface and near-surface regions play a crucial role in the performance of photovoltaic devices. aip.orgscientific.net

The principle of XPS involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of the electrons can be determined from their kinetic energy, and this binding energy is characteristic of the element and its chemical environment. surfacesciencewestern.com

In the context of copper-indium compounds, XPS is used to:

Determine surface composition: XPS can accurately quantify the atomic concentrations of copper, indium, selenium, and/or sulfur on the surface of the films, which is important for verifying stoichiometry and identifying any surface segregation of elements. scientific.net

Identify chemical states: Shifts in the binding energies of the core level electrons (e.g., Cu 2p, In 3d, Se 3d) provide information about the oxidation states and local chemical environment of the atoms. For example, XPS can distinguish between Cu⁺ and Cu²⁺ oxidation states. surfacesciencewestern.com High-resolution XPS spectra of single-crystal copper indium diselenide have been used to provide reference data for the chemical states in this material. aip.org

Analyze surface contamination and oxidation: Since XPS is highly surface-sensitive, it is ideal for detecting the presence of unwanted surface contaminants or native oxides that may form upon exposure to air.

Investigate interfaces: By using techniques such as angle-resolved XPS (ARXPS) or depth profiling with an ion beam, the chemical composition of interfaces, such as the junction between the absorber layer and the buffer layer in a solar cell, can be studied.

The table below provides typical binding energy ranges for the core levels of elements commonly found in copper-indium compounds.

ElementCore LevelBinding Energy (eV)Compound SystemReference
CopperCu 2p₃/₂~932CuInSe₂ aip.org
IndiumIn 3d₅/₂~444CuInSe₂ aip.org
SeleniumSe 3d~54CuInSe₂ aip.org

Electrical and Optoelectronic Characterization

Junction Capacitance Techniques (Drive Level Capacitance Profiling, Transient Photocapacity Spectroscopy)

Junction capacitance techniques are powerful methods for probing the electronic properties of semiconductor devices, such as solar cells based on copper-indium compounds. These techniques measure the capacitance of the space-charge region (depletion region) of a p-n junction and how it changes with applied voltage, frequency, and illumination. This allows for the determination of key parameters like doping density, defect concentrations, and defect energy levels.

Drive Level Capacitance Profiling (DLCP) is an advanced capacitance-voltage technique specifically developed for materials with a high density of defects, such as polycrystalline thin films. semanticscholar.orgwikipedia.org Unlike standard C-V profiling, which assumes a linear charge response to a small AC voltage, DLCP utilizes a larger AC signal and analyzes the non-linear response to extract information about both the spatial and energetic distribution of defects. wikipedia.org By varying the DC bias, the spatial profile of the charge density can be determined, while varying the AC frequency provides information about the energetic distribution of defect states. wikipedia.org

In Cu(In,Ga)Se₂ (CIGS) solar cells, DLCP has been used to measure the free carrier concentration and the deep-level defect density. semanticscholar.orgaip.org Studies have shown a correlation between these two parameters, with lower defect densities often associated with lower carrier concentrations. semanticscholar.org DLCP has revealed that the net shallow acceptor concentration in CIGS can be on the order of 10¹⁴ to 10¹⁵ cm⁻³, with a significantly higher concentration of deep defects in the bulk of the absorber layer. aip.org

Transient Photocapacity Spectroscopy (TPC) is another valuable technique that measures the change in capacitance of a device in response to sub-bandgap light. This allows for the characterization of defect states within the band gap. TPC spectra can reveal the energy distribution of these states and provide information about the Urbach energy, which is a measure of the steepness of the band tails. osti.gov

In studies of CIGS alloyed with silver, TPC has been used to measure the Urbach edges, which were found to be in the range of 10-15 meV, steeper than those typically observed in CIGS (18-30 meV). osti.gov TPC can also be used to identify specific defect features, such as a Gaussian distribution of defects centered near 0.8 eV that has been observed in CIGS materials. osti.gov Furthermore, TPC can sometimes reveal the presence of phase separation within the material by detecting features corresponding to the band gaps of the individual phases. osti.gov

The table below summarizes key parameters obtained from junction capacitance measurements on copper-indium-based solar cells.

TechniqueMeasured ParameterValueCompoundReference
DLCPNet Shallow Acceptor Concentration5x10¹⁴ - 2x10¹⁵ cm⁻³Cu(In,Ga)Se₂ aip.org
DLCPFree Carrier Concentration7x10¹³ - 2x10¹⁴ cm⁻³(Ag,Cu)(In,Ga)Se₂ osti.gov
TPCUrbach Energy10 - 15 meV(Ag,Cu)(In,Ga)Se₂ osti.gov
TPCUrbach Energy18 - 30 meVCu(In,Ga)Se₂ osti.gov

Intensity Modulated Photocurrent/Photovoltage Spectroscopy (IMPS/IMVS)

Intensity Modulated Photocurrent Spectroscopy (IMPS) and Intensity Modulated Photovoltage Spectroscopy (IMVS) are powerful frequency-domain techniques used to investigate the kinetic processes within photoactive materials, such as those based on copper-indium compounds. researchgate.netacs.org These methods involve applying a small sinusoidal perturbation to the incident light intensity and measuring the resulting modulated photocurrent (IMPS) or photovoltage (IMVS) response. researchgate.netfotonowy.pl By analyzing the frequency-dependent transfer function between the light input and the electrical output, researchers can extract crucial kinetic constants related to charge carrier dynamics. researchgate.netfotonowy.pl

In the context of copper-indium research, particularly in materials for solar energy applications like zinc copper indium sulfide (ZCIS) quantum dots, IMPS/IMVS provides insights into electron injection and charge recombination pathways. researchgate.net These techniques allow for the determination of various kinetic quantities, including:

Minority carrier lifetime (recombination time) fotonowy.pl

Carrier transport time fotonowy.pl

Charge transfer rates at interfaces fotonowy.pl

Diffusion constants and diffusion lengths of charge carriers fotonowy.pl

The data is often represented as a Nyquist plot, showing the real versus the imaginary components of the IMPS or IMVS response. researchgate.net The shape and frequency characteristics of the arcs in these plots can be correlated with specific physical processes. For instance, in some solar cell studies, a low-frequency arc in an IMPS plot has been attributed to trap-dominated charge transport. nih.govnist.gov

Parameter InvestigatedTechniqueSignificance in Copper-Indium Research
Electron Injection RateIMPS/IMVSDetermines the efficiency of charge carrier generation at interfaces.
Charge Recombination RateIMPS/IMVSQuantifies the loss of charge carriers, impacting overall device efficiency.
Carrier Transport TimeIMPSMeasures the time taken for charge carriers to travel through the material.
Minority Carrier LifetimeIMVSIndicates the average time a minority carrier exists before recombination.

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. filab.frlibretexts.org It is a powerful tool for studying thermal transitions in materials, including phase transformations in copper-indium alloys. filab.frresearchgate.net As the sample is subjected to a controlled temperature program, any endothermic or exothermic process results in a measurable change in heat flow, which is recorded as a peak on a thermogram. filab.fr

In the study of the copper-indium system, DSC is employed to identify the temperatures at which phase transitions occur. For example, research on thin films of Cu/In alloys has utilized DSC to analyze transformations. researchgate.net One study observed that an as-deposited Cu/In alloy with a molar ratio of approximately 0.9 transformed at 150°C to form Cu₁₁In₉. researchgate.net Further heating revealed an additional transformation at 350°C to form Cu₁₆In₉. researchgate.net Subsequent scans at temperatures like 170°C and 200°C showed no further phase transitions, which aligns with the established Cu-In phase diagram. researchgate.net

The quantitative nature of DSC allows for the determination of the enthalpy changes associated with these transitions, providing thermodynamic data crucial for understanding the stability and formation of different copper-indium intermetallic phases. libretexts.orgs4science.at

Copper-Indium Phase TransitionTransition Temperature (°C)Technique
As-deposited Cu/In to Cu₁₁In₉150DSC, XRD researchgate.net
Cu₁₁In₉ to Cu₁₆In₉350DSC, XRD researchgate.net

Compositional Analysis

Electron Probe Microanalysis (EPMA)

Electron Probe Microanalysis (EPMA), also known as electron microprobe analysis, is a non-destructive technique used to determine the chemical composition of small volumes of solid materials. wikipedia.orgcarleton.edu The method involves bombarding a sample with a focused beam of high-energy electrons, which causes the atoms in the sample to emit characteristic X-rays. wikipedia.orgub.edu By analyzing the wavelengths and intensities of these X-rays using wavelength-dispersive spectroscopy (WDS), precise quantitative elemental analysis can be achieved for spots as small as 1-2 microns. carleton.edu

In the field of copper-indium research, EPMA is an invaluable tool for characterizing the local composition of alloys, thin films, and microstructures. researchgate.netwisc.edu It provides the ability to analyze individual phases in situ, resolving complex chemical variations within a material. carleton.edu For example, in studies of Cu-In phase transformations, EPMA can be used to confirm the stoichiometry of the phases formed at different temperatures, such as Cu₁₁In₉. researchgate.net The technique combines the quantitative analytical capabilities with the imaging functions of a scanning electron microscope (SEM), allowing for detailed X-ray mapping of elemental distributions. ub.eduwisc.edu This is particularly useful for visualizing the distribution of copper and indium within a sample and identifying any compositional inhomogeneities. tecotec.com.vn

Analytical CapabilityDescriptionApplication in Copper-Indium Research
Quantitative AnalysisPrecise determination of elemental concentrations (wt. %). carleton.eduConfirming the stoichiometry of phases like Cu₁₁In₉ and Cu₁₆In₉. researchgate.net
Spot AnalysisAnalysis of very small volumes (1-2 µm). carleton.eduProbing individual grains or micro-features within a Cu-In alloy.
X-ray Mapping2D visualization of elemental distribution. ub.edunasa.govMapping the spatial distribution of Cu and In to assess homogeneity.
Non-destructiveThe sample is not consumed during analysis. wikipedia.orgcarleton.eduAllows for re-analysis or subsequent analysis by other techniques.

X-ray Fluorescence (XRF)

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. thermofisher.comadvacam.com The process involves exciting a sample with a primary X-ray source, which causes atoms within the sample to emit fluorescent, or secondary, X-rays. thermofisher.com2hinst.com Each element produces a unique set of characteristic fluorescent X-rays, acting as a "fingerprint" that allows for both qualitative and quantitative analysis. thermofisher.com

XRF is widely applied in the analysis of copper-indium materials, especially for thin films used in solar cells. americanlaboratory.compcsanalytika.cz Micro-XRF, which uses a focused X-ray beam, is particularly useful for quantifying the thickness and composition of individual layers in devices like copper indium gallium selenide (CIGS) solar cells. americanlaboratory.com Assessing the uniformity of composition and thickness is critical, as variations can degrade the performance and efficiency of the solar cell. americanlaboratory.com The technique is capable of providing accurate quantitative measurements of the elemental composition of copper alloys within seconds. thermofisher.com Since the quantification is based on the measured intensities of the fluoresced elemental lines, internal software modeling can correct for interlayer effects to calculate both thickness and composition simultaneously. americanlaboratory.compcsanalytika.cz

FeatureDescriptionRelevance to Copper-Indium Analysis
Non-destructiveThe sample is not altered during the measurement. thermofisher.comPreserves the integrity of thin films and alloy samples for further testing.
Elemental "Fingerprint"Each element emits characteristic X-rays. thermofisher.comAllows for unambiguous identification of copper, indium, and other elements.
Quantitative AnalysisMeasures the amount of each element present. 2hinst.comDetermines the precise Cu/In ratio in alloys and thin films. americanlaboratory.com
Thin-Film AnalysisCan determine both thickness and composition of layers. pcsanalytika.czCrucial for quality control in the manufacturing of CIGS solar cells. americanlaboratory.com

Applications in Advanced Materials Science

Photovoltaic Absorber Materials Research

Copper-indium based chalcogenide thin films are leading candidates for high-efficiency solar cells due to their exceptional optical and electronic properties. Research in this area is focused on optimizing material composition, device architecture, and fabrication processes to enhance performance and reduce costs.

Copper Indium Selenide (B1212193) (CIS) and its alloy with gallium, Copper Indium Gallium Selenide (CIGS), are the primary absorber materials in a prominent type of thin-film solar cell technology. wikipedia.orgpveducation.org These materials are direct bandgap semiconductors, which allows them to absorb a significant portion of the solar spectrum with a much thinner film compared to indirect bandgap materials like silicon. pveducation.org The thickness of a CIGS absorber layer can be as little as 1 to 2 micrometers. pveducation.org

The crystal structure of these materials is the chalcopyrite structure. pveducation.org CIGS is a solid solution of Copper Indium Selenide (CuInSe₂) and Copper Gallium Selenide (CuGaSe₂). e3s-conferences.org By adjusting the ratio of indium to gallium, the bandgap of the CIGS material can be tuned from approximately 1.0 eV (for pure CIS) to about 1.7 eV (for pure CGS). umn.edu This tunability is a key advantage, allowing for the optimization of the absorber layer to better match the solar spectrum and for the development of multi-junction solar cells. wikipedia.org High-efficiency CIGS devices typically have a Ga/(In+Ga) ratio of around 0.3. pveducation.org

The development of CIGS solar cells evolved from earlier work on CuInSe₂ (CIS) solar cells, with the first CIS-based device being developed in 1974 at Bell Laboratories. pveducation.org The introduction of gallium into the CIS matrix in 1995 by researchers at the National Renewable Energy Laboratory (NREL) led to a significant increase in efficiency, reaching 17.1%. e3s-conferences.org Laboratory-scale CIGS solar cells have now achieved efficiencies exceeding 23%. nrel.govresearchgate.net

Several fabrication techniques are employed to produce high-efficiency CIGS solar cells, with the most common being co-evaporation and a two-step process involving selenization. pveducation.orgmdpi.com

The co-evaporation method involves the simultaneous evaporation of copper, indium, gallium, and selenium in a vacuum chamber onto a heated substrate. pveducation.orgnih.gov The "three-stage process" is a well-known co-evaporation technique developed by NREL that enables the formation of a CIGS thin film with the proper composition and structure for high efficiency. nrel.gov This process has been instrumental in achieving record efficiencies. mdpi.com For instance, a CIGS solar cell fabricated using a three-stage co-evaporation process achieved an active-area efficiency of 17.1%. mdpi.com

The two-step process first involves the deposition of a metallic precursor layer of copper, indium, and gallium, which is then reacted with a selenium-containing atmosphere (selenization) at elevated temperatures to form the CIGS absorber layer. pveducation.orgmdpi.com This method is often considered more suitable for large-scale industrial production. nih.gov CIGS solar cells fabricated using a two-step process have achieved efficiencies of 12.5%. mdpi.com

Other fabrication methods include sputtering, electrodeposition, and non-vacuum techniques like printing and solution-based processing. mdpi.com While vacuum-based methods have historically produced the highest efficiencies, significant progress has been made in non-vacuum approaches, with some achieving efficiencies over 15%. mdpi.com

Fabrication MethodKey Process StepsAchieved Efficiency
Three-Stage Co-evaporationSequential deposition of (In,Ga)₂Se₃, Cu₂Se, and (In,Ga)₂Se₃17.1% mdpi.com
Two-Step Process (Selenization)Deposition of Cu-In-Ga precursor followed by heating in Se atmosphere12.5% mdpi.com
Printing (Non-vacuum)Ink-based deposition of precursor materials>17% mdpi.com
Solution-ProcessedDeposition from a chemical solution>15% mdpi.com

The ability to grade the bandgap of the CIGS absorber layer by varying the gallium-to-indium ratio ([Ga]/([In]+[Ga])) is a critical strategy for enhancing device performance. osti.gov A typical high-efficiency CIGS solar cell employs a "double-graded" bandgap profile. mdpi.com This involves having a wider bandgap at the back and front surfaces of the absorber layer and a narrower bandgap in the bulk.

A wider bandgap near the back contact creates a back surface field (BSF) that reduces recombination of charge carriers at the Mo/CIGS interface. nih.gov Conversely, a wider bandgap at the front surface, near the p-n junction, can lead to a higher open-circuit voltage (Voc). mdpi.com The lower bandgap in the bulk of the absorber allows for the absorption of a broader range of the solar spectrum, thereby increasing the short-circuit current (Jsc).

The relationship between the Ga content and the bandgap is approximately linear. For pure CuInSe₂ (Ga=0), the bandgap is around 1.04 eV, while for pure CuGaSe₂ (Ga=1), it is about 1.68 eV. e3s-conferences.org Most high-performance CIGS devices utilize a Ga/(In+Ga) ratio between 0.25 and 0.35. e3s-conferences.org While increasing the gallium content to achieve a wider bandgap should theoretically lead to higher Voc, in practice, efficiencies tend to decrease for bandgaps above approximately 1.3 eV due to an increase in bulk and interfacial defects. umn.edunyu.edu

Ga/(In+Ga) RatioApproximate Bandgap (eV)Impact on Device Performance
0 (Pure CIS)~1.04 e3s-conferences.orgLower Voc, higher potential Jsc
0.25 - 0.35~1.1 - 1.2 e3s-conferences.orgOptimal range for high-efficiency devices
1 (Pure CGS)~1.68 e3s-conferences.orgHigher Voc, but often limited by defects

Recombination of charge carriers at the interfaces, particularly at the rear CIGS/molybdenum contact and the front CIGS/buffer layer interface, is a significant loss mechanism in CIGS solar cells. escholarship.orgrcaap.pt Interface engineering and passivation strategies are therefore crucial for achieving high efficiencies.

Front Interface Passivation: The front interface between the p-type CIGS absorber and the n-type buffer layer (typically cadmium sulfide (B99878), CdS) is also a critical area for recombination. nih.gov The formation of an ordered defect compound (ODC), a copper-deficient region at the CIGS surface, can help to passivate this interface. pveducation.org Additionally, post-deposition treatments with alkali elements have been instrumental in improving voltages and increasing device efficiencies from around 20% to over 23%. nrel.gov Research is also focused on developing cadmium-free buffer layers to address the environmental concerns associated with cadmium. e3s-conferences.org Furthermore, transparent conducting oxides like aluminum-doped zinc oxide (AZO) can contribute to front passivation through a field-effect mechanism. mdpi.com

The formation of the CIGS absorber layer is a complex process involving multiple solid-state reactions and phase transformations. researchgate.net The kinetics of these reactions significantly influence the final microstructure, composition, and electronic properties of the film.

During the selenization of Cu-In-Ga precursors, various binary and ternary selenide phases can form as intermediates before the final chalcopyrite CIGS phase is achieved. researchgate.net The sequence of these phase formations depends on factors such as the precursor stacking order, the selenization temperature profile, and the selenium activity. For instance, in a bilayer precursor of Cu-In and Cu-Ga, the formation of CuInₓGa₁₋ₓ solid solution is observed to be more stable than copper selenide (CuSe). researchgate.net

The distribution of gallium within the CIGS layer is also heavily dependent on the reaction kinetics. Gallium tends to segregate towards the back contact during selenization, which can be beneficial for creating a graded bandgap. mdpi.com However, if not properly controlled, this can lead to the formation of a Ga-rich, difficult-to-selenize layer near the molybdenum, which can be detrimental to device performance. mdpi.com The presence of indium has been shown to promote a more uniform distribution of gallium. mdpi.com A thorough understanding of these formation kinetics is essential for controlling the film properties and achieving reproducible, high-efficiency solar cells.

Electrocatalysis and CO2 Reduction Research

Bimetallic copper-indium catalysts have emerged as a promising class of materials for the electrochemical reduction of carbon dioxide (CO₂RR). By combining the properties of copper, which is known to catalyze the formation of hydrocarbons and oxygenates, with indium, which is selective for formate production, it is possible to tune the product selectivity of the CO₂RR.

Research has shown that the composition of Cu-In catalysts plays a crucial role in determining the reaction products. Copper-rich catalysts tend to favor the production of carbon monoxide (CO), while indium-rich catalysts are more selective towards formate (HCOO⁻). dtu.dk For example, a Cu₇₆In₂₄ catalyst achieved a Faradaic efficiency (FE) for CO of 75.8% at -0.59 V versus the reversible hydrogen electrode (RHE). dtu.dk In contrast, an indium-rich catalyst produced formate with a Faradaic efficiency of up to 85% at -1.01 V vs. RHE. dtu.dk

The morphology of the catalyst also influences its activity. Dendritic Cu-In catalysts fabricated by a two-step electrodeposition method have demonstrated enhanced performance for formate production. researchgate.net A dendritic Cu-In catalyst exhibited a high formate partial current density of 42.0 mA cm⁻² and a Faradaic efficiency of 87.4% at -0.85 V vs. RHE, which was significantly higher than a non-dendritic indium catalyst. researchgate.net This improvement is attributed to the increased specific surface area of the dendritic structure.

The interface between copper and indium is believed to be critical for the catalytic activity. Density functional theory (DFT) calculations have suggested that the Cu-In interface enhances the adsorption of the *COOH intermediate, which is key for CO production, while destabilizing the adsorption of *H, thereby suppressing the competing hydrogen evolution reaction. acs.org This synergistic effect at the bimetallic interface leads to improved selectivity and stability for CO production, with a reported FE for CO of ~93% at -0.6 to -0.8 V vs. RHE and stable operation for 60 hours. acs.org

Catalyst Composition/StructureMajor ProductApplied Potential (V vs. RHE)Faradaic Efficiency (%)Current Density (mA cm⁻²)
Cu₇₆In₂₄CO-0.59 dtu.dk75.8 dtu.dk-
In-rich CuₓInᵧ-OHFormate-1.01 dtu.dk85 dtu.dk-
Dendritic Cu-InFormate-0.85 researchgate.net87.4 researchgate.net42.0 (partial) researchgate.net
Cu-In InterfaceCO-0.6 to -0.8 acs.org~93 acs.org-

Copper-Indium Alloy and Hydroxide Catalysts for CO2 Reduction Reaction (CO2RR)

Bimetallic copper-indium hybrid materials are promising noble metal-free electrocatalysts for the selective electrochemical CO2 reduction reaction (ECO2RR). dtu.dkdtu.dk Researchers have developed various synthesis methods to create these catalysts. One approach involves the in-situ reduction of CuInO2 and In2O3-supported Cu nanoparticles to form Cu-In nanoalloys. acs.org Another facile method combines the deposition of In³⁺ on Cu(OH)₂ nanowires, followed by mild oxidation and in situ electroreduction. acs.orgresearchgate.net

Hydrothermal methods have been used to fabricate Cu-In hydroxides (CuxIny-OH) with tunable compositions. dtu.dkdtu.dk Furthermore, dendritic Cu-In catalysts have been fabricated using a two-step electrodeposition process with a hydrogen evolution template. researchgate.net These varied synthesis strategies allow for the creation of diverse catalyst structures, including core-shell nanoparticles and nanowire-supported catalysts, to enhance CO2RR performance. acs.orgnih.gov

Mechanistic Studies of CO2 Activation and Reduction Pathways (e.g., to CO, Formate, Methane)

The electrochemical reduction of CO2 on copper-indium catalysts proceeds through complex reaction pathways, with the final product being highly dependent on the catalyst's properties. The interface between copper and indium is crucial in determining the reaction pathway. acs.orgresearchgate.net

Theoretical and experimental studies suggest that the activation of the C-O bond in the CO2 molecule is a key step, resulting from electron transfer from the catalyst to the σ* and π* molecular orbitals of CO2. nih.gov The more electrons transferred, the more the C-O bond is activated. nih.gov

For the production of carbon monoxide (CO), the reaction intermediate *COOH plays a critical role. Density functional theory (DFT) calculations have shown that the Cu-In interface enhances the adsorption strength of *COOH, thereby facilitating the pathway to CO. acs.orgresearchgate.net In contrast, indium-rich catalysts are known to favor the production of formate (HCOO⁻). acs.org The pathway to formate involves the *HCOO intermediate, and the selectivity shifts from CO to formate as the indium content in the catalyst increases. dtu.dkdtu.dknih.gov While copper is unique in its ability to reduce CO2 to hydrocarbons like methane, the precise mechanisms on Cu-In catalysts are still under investigation, with most studies focusing on C1 products like CO and formate. researchgate.net

Influence of Catalyst Composition and Structure on Selectivity and Activity

The composition and structure of copper-indium catalysts have a profound impact on their selectivity and activity in the CO2RR. By tuning the ratio of copper to indium, the primary reduction product can be shifted between carbon monoxide (CO) and formate. dtu.dk

Generally, copper-rich catalysts favor the production of CO. dtu.dk For instance, a catalyst with a thin layer of metallic indium deposited on copper nanowires exhibits a high Faradaic efficiency (FE) of approximately 93% for CO at potentials between -0.6 to -0.8 V vs. RHE. acs.orgresearchgate.net Similarly, a Cu-rich Cu₇₆In₂₄ hydroxide-derived electrocatalyst achieved a maximum CO FE of 75.8% at -0.59 V vs. RHE. dtu.dkdtu.dk The interaction between copper and indium phases leads to increased CO selectivity at moderate overpotentials compared to pure copper catalysts. acs.org

Conversely, increasing the indium content promotes the formation of formate. dtu.dkdtu.dk A Cu₁₁.₅In₈₈.₅ hydroxide catalyst showed a maximum formate FE of about 85% at -1.01 V vs. RHE. dtu.dk Dendritic Cu-In catalysts have also demonstrated high formate selectivity, with one study reporting a Faradaic efficiency of 87.4% and a partial current density of 42.0 mA cm⁻² at -0.85 V vs. RHE. researchgate.net The structure of the catalyst also plays a role; dendritic structures can increase the specific surface area, exposing more active sites and improving CO2RR activity. researchgate.net

Catalyst Composition/StructurePrimary ProductMax. Faradaic Efficiency (FE)Potential (V vs. RHE)Reference
Thin In layer on Cu NanowiresCO~93%-0.6 to -0.8 acs.orgresearchgate.net
Cu₇₆In₂₄-OHCO75.8%-0.59 dtu.dkdtu.dk
Cu₁₁.₅In₈₈.₅-OHFormate~85%-1.01 dtu.dk
Dendritic Cu-InFormate87.4%-0.85 researchgate.net
In₂O₃/Cu₃NCO80%-0.5 (overpotential) nih.gov

Catalyst Stability and Evolution during Electrocatalytic Cycles

Catalyst stability is a critical factor for the practical application of CO2RR technology. Copper-indium catalysts have shown promising durability in several studies. For example, copper-nanowire-supported indium catalysts have demonstrated unprecedented stability, operating for 60 hours without significant degradation. acs.orgresearchgate.net Characterization after this extended reaction time showed that the nanowire morphology was largely unchanged, and there was no significant segregation of copper or indium. doi.org

However, the structure of some Cu-In nanoalloys can evolve during electrocatalytic cycles. acs.org Studies on catalysts prepared from the reduction of CuInO₂ and In₂O₃-supported Cu nanoparticles found that the initial structure changes over several cycles, which can be accompanied by an increase in activity and selectivity for CO. acs.org This evolution can involve the segregation of copper and indium, leading to the formation of heterogeneous nanostructures, such as Cu-rich cores embedded within an In(OH)₃ shell-like matrix. acs.org Indium-modified copper nitride (In₂O₃/Cu₃N) has been identified as a particularly stable electrocatalyst, showing a Faradaic efficiency of 80% for CO production for at least 50 hours. nih.gov This high stability is attributed to the unchanging interfaces in the nitride-derived copper system, in contrast to the rapidly evolving interfaces seen in oxide-derived copper catalysts. nih.gov

Suppression of Competing Hydrogen Evolution Reaction

The introduction of indium to copper catalysts is key to this suppression. Density functional theory (DFT) calculations suggest that the interface between Cu and In destabilizes the adsorption of *H, a key intermediate for H₂ evolution. acs.orgresearchgate.net This effect inhibits the HER, allowing the CO2RR to proceed with higher selectivity. acs.org The interaction between copper and indium phases leads to a noticeable suppression of hydrogen evolution compared to catalysts made of pure copper. acs.org This suppression is crucial for achieving high Faradaic efficiencies for CO2 reduction products at moderate overpotentials where HER would otherwise dominate on polycrystalline copper electrodes. acs.org

Nanomaterials and Nanotechnology Research

The unique properties of copper-indium materials at the nanoscale have made them a focus of fundamental research, leading to the development of novel nanostructures with tailored characteristics.

Fundamental Studies of Copper-Indium Nanocrystals and Nanostructures

Research into copper-indium nanocrystals encompasses a wide range of materials, including alloys, oxides, and sulfides, with various synthesis methods developed to control their size, shape, and composition. acs.orgingentaconnect.comnih.gov

Synthesis and Structure: Nanocrystalline copper indium oxide (CuInO₂) thin films, with particle sizes ranging from 25 to 71 nm, have been synthesized using reactive RF magnetron sputtering. ingentaconnect.comingentaconnect.com For copper indium sulfide (CIS) nanocrystals, a promising alternative to cadmium- and lead-based quantum dots, various synthesis techniques have been employed. acs.orgwhiterose.ac.uk These include solvothermal methods, thermolysis, and hot injection. acs.orgwhiterose.ac.uk A high-temperature precursor-injection method using Cu₁.₉₄S nanocrystals as a catalyst has been used to create heterostructured Cu₂S-In₂S₃ nanocrystals with diverse shapes like matchsticks and teardrops. nih.gov Another approach involves the self-organization of 2.5 nm chalcopyrite CuInS₂ nanocrystals into 2D nanosheets with triangular or hexagonal shapes. acs.org The shape of CIS nanostructures can be controlled, producing flowers, platelets, and spheres by adjusting reaction parameters. nih.gov

Properties: The properties of these nanostructures are highly dependent on their size and composition. For instance, hydrophilic, copper-deficient CIS quantum dots exhibit size-dependent optical properties. acs.orgwhiterose.ac.uk The mean size of these nanoparticles can be controlled by adjusting the synthesis time, increasing from 1.4 nm at 10 minutes to 3.8 nm at 60 minutes. whiterose.ac.uk Nanocrystalline CuInO₂ thin films exhibit two direct band gaps at 3.3 eV and 4.3 eV. ingentaconnect.comingentaconnect.com Computational studies using DFT have explored the structures of sub-nanometer Cu-In clusters, finding that cluster size and doping significantly impact their geometry, with a 2D-to-3D structural transition occurring at different numbers of atoms for pure Cu and pure In clusters. nih.gov

Quantum Dot Applications and Properties

Copper Indium Sulfide (CIS) quantum dots (QDs) have emerged as a promising alternative to traditional quantum dots that are often based on heavy metals like cadmium and lead. nih.govacs.org Their lower toxicity, combined with unique optical and electronic properties, makes them suitable for a range of applications in advanced materials science. acs.org

One of the most significant applications of CIS QDs is in the field of bioimaging . nju.edu.cnacs.org These quantum dots exhibit high molar absorption coefficients across the visible spectrum and possess a high photoluminescence quantum yield. acs.org Their emission is tunable from the red to the near-infrared (NIR) region, a spectral window that is highly desirable for biological imaging due to deeper tissue penetration and reduced autofluorescence. acs.org This tunability is achieved by controlling the size and composition of the quantum dots. acs.org Furthermore, CIS QDs have long photoluminescence lifetimes, on the order of hundreds of nanoseconds, which allows for time-gated detection to improve the signal-to-noise ratio in imaging applications. acs.org

In the realm of solar energy , CIS QDs are being explored for their potential in next-generation photovoltaic devices. nih.gov Their strong absorption of solar radiation and favorable emission properties make them suitable for use in light spectrum conversion films and third-generation solar cells. nih.gov Research has shown a direct relationship between the composition of CIS QDs and the efficiency of the solar cells they are incorporated into. nih.gov

CIS QDs also exhibit significant potential in photocatalysis . nih.gov Their high absorption coefficients, which match well with the solar spectrum, and the long lifetimes of photogenerated electron-hole pairs contribute to their efficiency in driving photocatalytic reactions. nih.gov These properties make them attractive for applications such as CO2 reduction, water splitting, and the photodegradation of pollutants. nih.gov

The optical properties of CIS QDs are highly dependent on their size and stoichiometry. As the size of the nanocrystals increases, a significant red shift in the photoluminescence peak position is observed. acs.org However, a notable characteristic of CIS QDs is their large Stokes shift and a relatively broad emission band, which suggests a significant contribution from intraband defect recombination pathways to their photoluminescence. acs.org While core-only CIS QDs may have a low, size-dependent photoluminescence quantum yield due to non-radiative relaxation, the addition of a shell material, such as Zinc Sulfide (ZnS), can significantly enhance the quantum yield. acs.org

Table 1: Properties and Applications of Copper Indium Sulfide Quantum Dots

Property Description Application
Emission Tunability Emission wavelength can be tuned from the red to the near-infrared spectral region by altering the size and composition of the quantum dots. acs.org Bioimaging, Solar Cells
High Molar Absorption Possess high molar absorption coefficients throughout the entire visible spectrum. acs.org Solar Energy Harvesting, Photocatalysis
Long Lifetime Exhibit long photoluminescence lifetimes, in the order of hundreds of nanoseconds. acs.org Time-Gated Bioimaging
Large Stokes Shift Display a significant Stokes shift and a broad emission band, indicating defect-related emission. acs.org Lighting, Bioimaging
Photocatalytic Activity Efficiently generate electron-hole pairs under illumination, driving chemical reactions. nih.gov CO2 Reduction, Pollutant Degradation

Plasmonic Behavior in Nanocrystals

While metallic nanocrystals are well-known for their plasmonic properties, certain semiconductor nanocrystals, including those based on copper and indium, can also exhibit localized surface plasmon resonance (LSPR). This phenomenon arises from the collective oscillation of free charge carriers (electrons or holes) in the nanocrystal when excited by light of a specific wavelength.

In the context of copper indium-based materials, plasmonic behavior has been particularly noted in Copper Indium Sulfide (CIS) nanocrystals . acs.org Research indicates that plasmonic CIS nanocrystals, which are typically non-luminescent, can be synthesized. acs.org The origin of the near-infrared (NIR) plasmons in copper chalcogenide nanocrystals, a class to which CIS belongs, is often attributed to the presence of copper vacancies in the crystal lattice. acs.orgacs.org These vacancies create a high density of free holes, which can then support a plasmon resonance.

The plasmonic properties of these nanocrystals are highly tunable. For instance, in the closely related copper sulfide (Cu₂-xS) system, the LSPR can be tuned by controlling the density of copper vacancies. acs.org An increase in the number of vacancies leads to a higher carrier density, which in turn causes a blue shift and an increase in the strength of the LSPR band. acs.org This carrier concentration-dependent plasmonic absorption is a key characteristic of these materials. nih.govacs.org

The interaction between the plasmonic properties of metallic nanoparticles and the excitonic properties of CIS quantum dots has also been explored. Studies on hybrid materials composed of gold (Au) nanoparticles and CIS QDs have shown that plasmon-exciton coupling can lead to an enhancement of the spontaneous emission from the quantum dots. optica.orgresearchgate.net This enhancement is attributed to the strong local field created by the surface plasmon resonance of the metal nanoparticles. optica.org The degree of enhancement and the spectral shifts in photoluminescence depend on the spectral overlap between the plasmon resonance and the emission of the quantum dots. optica.org

Table 2: Comparison of Plasmonic Properties in Related Nanocrystals

Nanocrystal Material Origin of Plasmons Tunability Key Research Findings
Copper Indium Sulfide (CIS) Copper vacancies leading to a high density of free holes. acs.org Composition and defect concentration. Can be synthesized to be plasmonic and non-luminescent. acs.org Shows plasmon-exciton coupling with metallic nanoparticles. optica.org
Copper Sulfide (Cu₂-xS) Copper deficiency (vacancies) creating free holes in the valence band. nih.govacs.orgacs.org Stoichiometry (value of 'x'), which controls carrier density. acs.org LSPR is tunable in the NIR region and is dependent on carrier concentration. nih.govacs.org
Indium Tin Oxide (ITO) Extrinsic doping with tin creates a high density of free electrons. Dopant concentration. A well-established transparent conducting oxide with tunable NIR plasmonics.
Doped Semiconductor Nanocrystals (General) Introduction of free carriers through doping or defects. nih.govsemanticscholar.org Doping level, chemical oxidation/reduction, photochemical or electrochemical control. nih.govsemanticscholar.org LSPR can be tuned across a wide spectral range from visible to far-infrared. nih.govsemanticscholar.org

Q & A

Q. What methodologies are optimal for characterizing the electronic properties of Copper-Indium (Cu-In) alloys in thin-film applications?

Methodological Answer:

  • Use X-ray photoelectron spectroscopy (XPS) to analyze surface composition and oxidation states .
  • Pair with Hall effect measurements to determine carrier concentration and mobility, critical for photovoltaic applications .
  • Validate results using density functional theory (DFT) simulations to correlate experimental data with theoretical band structures .
  • Example Data Table:
TechniqueParameter MeasuredTypical Cu-In Alloy Results
XPSSurface oxidation statesCu⁺, In³⁺ dominant
Hall EffectCarrier density (cm⁻³)10¹⁸–10¹⁹ (varies with stoichiometry)
DFTBandgap (eV)1.2–1.5 (direct vs. indirect)

Q. How can phase stability in Cu-In systems be experimentally determined under varying thermal conditions?

Methodological Answer:

  • Conduct differential scanning calorimetry (DSC) to identify phase transitions (e.g., CuIn₂ → Cu₁₁In₉) .
  • Use in-situ X-ray diffraction (XRD) at elevated temperatures to track real-time phase evolution .
  • Cross-reference with CALPHAD (CALculation of PHAse Diagrams) databases to reconcile experimental and computational phase boundaries .

Advanced Research Questions

Q. How do interfacial defects in Cu-In-Se (CIS) heterostructures influence charge recombination rates, and what experimental designs mitigate this?

Methodological Answer:

  • Employ transmission electron microscopy (TEM) with electron energy loss spectroscopy (EELS) to map defect densities at interfaces .
  • Design time-resolved photoluminescence (TRPL) experiments to quantify recombination lifetimes under controlled defect concentrations .
  • Data Contradiction Alert: Some studies report defect-assisted carrier trapping (τ < 1 ns) , while others suggest defect tolerance (τ > 10 ns) due to localized states . Resolve via atom probe tomography (APT) to correlate defect chemistry with optoelectronic properties .

Q. What strategies resolve contradictory reports on the thermodynamic stability of Cu-In intermetallics in aqueous environments?

Methodological Answer:

  • Perform potentiodynamic polarization tests in buffered electrolytes (pH 4–10) to assess corrosion rates .
  • Use scanning electrochemical microscopy (SECM) to spatially resolve dissolution kinetics, addressing discrepancies in bulk vs. localized corrosion .
  • Apply the FINER framework (Feasible, Novel, Ethical, Relevant) to prioritize experiments that reconcile literature gaps, e.g., isolating oxygen sensitivity as a confounding variable .

Experimental Design & Data Analysis

Q. How should researchers design experiments to distinguish between intrinsic and extrinsic doping effects in Cu-In oxides?

Methodological Answer:

  • Implement controlled atmosphere annealing (e.g., O₂ vs. N₂) to isolate oxygen vacancy contributions .
  • Combine secondary ion mass spectrometry (SIMS) with Rutherford backscattering spectrometry (RBS) to quantify impurity profiles .
  • Statistically analyze data using multivariate regression to decouple variables (e.g., temperature vs. dopant concentration) .

Q. What analytical frameworks are effective for reconciling discrepancies in reported Cu-In phase diagram boundaries?

Methodological Answer:

  • Adopt Bayesian inference to integrate conflicting datasets (e.g., DSC vs. XRD phase boundaries) .
  • Validate with combinatorial synthesis libraries (gradient samples) to map composition-dependent phase stability .
  • Reference ICSD (Inorganic Crystal Structure Database) entries to identify overlooked polymorphs (e.g., metastable CuIn) .

Critical Evaluation of Literature

Q. How can researchers critically assess the reliability of reported Cu-In alloy synthesis protocols?

Methodological Answer:

  • Scrutinize experimental reproducibility by replicating key steps (e.g., precursor purity, annealing rates) .
  • Cross-check with Materials Project computational data to verify claimed stoichiometries .
  • Apply PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables (e.g., solvent choice in sol-gel synthesis) .

Q. What metrics validate the accuracy of spectroscopic data in Cu-In nanoparticle studies?

Methodological Answer:

  • Use standard reference materials (e.g., NIST-certified Cu/In ratios) to calibrate EDS/XPS instruments .
  • Report confidence intervals for peak deconvolution (e.g., Cu 2p₃/₂ vs. satellite peaks) to address overfitting risks .
  • Compare with synchrotron-based XAS (X-ray absorption spectroscopy) for higher resolution of local coordination environments .

Methodological Pitfalls & Solutions

Q. How do contamination risks during Cu-In sample preparation affect experimental outcomes, and how are these mitigated?

Methodological Answer:

  • Conduct glovebox synthesis under inert atmospheres to prevent oxide/hydroxide formation .
  • Use ToF-SIMS (Time-of-Flight SIMS) to detect trace contaminants (e.g., C, O) at sub-ppm levels .
  • Document cleaning protocols (e.g., Ar⁺ sputtering duration) to ensure reproducibility .

Q. Why do some studies report conflicting bandgap values for Cu-In-S (CIS) thin films, and how can this be resolved?

Methodological Answer:

  • Account for quantum confinement effects by controlling nanoparticle size (e.g., via TEM sizing) .
  • Standardize Tauc plot extrapolation methods to avoid subjective linear fitting .
  • Publish raw absorbance datasets alongside processed Tauc plots to enable independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.